N-Me-|A-OH-Val-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-3-hydroxy-3-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
OMDFZKXSWRGNGX-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC)O |
Canonical SMILES |
CC(C)(C(C(=O)O)NC)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Methyl-D-Aspartate (NMDA) Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Its unique properties as a molecular coincidence detector, requiring both glutamate binding and postsynaptic depolarization for activation, underpin its significance in numerous neurological functions.[1][3] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, epilepsy, and schizophrenia, making it a critical target for drug development.[2][4] This guide provides an in-depth technical overview of the NMDA receptor's core aspects, including its structure, function, signaling pathways, and pharmacology, supplemented with detailed experimental protocols and quantitative data.
Core Concepts of the NMDA Receptor
Structure
The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1][2] This subunit composition dictates the receptor's pharmacological and biophysical properties.[5] Each subunit possesses a modular architecture comprising four distinct domains: an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular carboxy-terminal domain (CTD) involved in receptor trafficking and interaction with scaffolding proteins.[6][7] The ion channel pore is permeable to cations, most notably Ca2+, as well as Na+ and K+.[1]
Function and a Unique Gating Mechanism
The NMDA receptor functions as a coincidence detector, requiring the simultaneous binding of two agonists and membrane depolarization to open its ion channel.[1][3] Glutamate binds to the GluN2 subunits, while a co-agonist, either glycine or D-serine, binds to the GluN1 subunits.[2] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+).[1] Depolarization of the postsynaptic membrane, typically initiated by the activation of co-localized AMPA receptors, dislodges the Mg2+ block, allowing for the influx of cations.[3] This influx of Ca2+ is a critical trigger for downstream signaling cascades that mediate long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).[2]
Quantitative Data
Pharmacological Properties: Agonist and Antagonist Affinities
The diverse subunit composition of NMDA receptors gives rise to a complex pharmacology. The following table summarizes the binding affinities (Ki) and IC50 values for a selection of agonists and antagonists at different NMDA receptor subtypes.
| Compound | Type | Subunit Selectivity | Ki (nM) | IC50 (µM) |
| Glutamate | Agonist | - | - | - |
| Glycine | Co-agonist | - | - | - |
| D-Serine | Co-agonist | - | - | - |
| NMDA | Agonist | - | - | - |
| D-AP5 | Competitive Antagonist | GluN2 | - | - |
| MK-801 (Dizocilpine) | Non-competitive Antagonist | - | 37.2 (Kd) | - |
| Ketamine | Non-competitive Antagonist | - | - | - |
| Ifenprodil | Non-competitive Antagonist | GluN2B | - | 0.34 (NR1A/NR2B) |
| Ro 25-6981 | Non-competitive Antagonist | GluN2B | - | - |
| Memantine | Uncompetitive Channel Blocker | - | - | - |
| Cycloleucine | Glycine site Antagonist | - | 600 (Ki) | - |
Note: This table is a representative summary. Ki and IC50 values can vary depending on the experimental conditions and specific receptor subunit composition.
Biophysical Properties: Channel Conductance and Kinetics
The biophysical properties of the NMDA receptor channel are crucial for its function in synaptic transmission and plasticity.
| Property | Value | Subunit Dependence |
| Single-channel conductance | 50 pS | Varies with GluN2 subunit |
| Mean open time | ~1-5 ms | GluN2A-containing receptors have shorter open times than GluN2B |
| Deactivation time constant | 50-500 ms | GluN2A deactivates faster than GluN2B |
| Ca2+ permeability (P_Ca/P_Na) | ~5-10 | High |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Recording NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to record NMDA receptor-mediated currents from cultured neurons or brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2.[8]
-
Internal Solution (for patch pipette): (in mM) 130 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.[9]
-
Pharmacological agents: NMDA, glycine, bicuculline (to block GABAA receptors), CNQX (to block AMPA/kainate receptors), and tetrodotoxin (TTX, to block voltage-gated sodium channels).
2. Procedure:
-
Prepare brain slices or neuronal cultures.
-
Transfer the preparation to the recording chamber and perfuse with aCSF.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.[8]
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, perfuse the chamber with aCSF containing bicuculline, CNQX, and TTX.
-
Apply NMDA and glycine to the bath or locally via a puff pipette to evoke NMDA receptor-mediated currents.
-
To study the voltage-dependent Mg2+ block, record currents at various holding potentials in the presence and absence of Mg2+ in the aCSF.
3. Data Analysis:
-
Measure the peak amplitude, rise time, and decay time of the evoked currents.
-
Construct current-voltage (I-V) relationships to characterize the voltage-dependent block by Mg2+.
Calcium Imaging of NMDA Receptor Activity
This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 to measure changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation.
1. Solutions and Reagents:
-
Loading Buffer: aCSF containing Fura-2 AM (acetoxymethyl ester) and Pluronic F-127.
-
Imaging Buffer: aCSF.
-
NMDA and Glycine.
2. Procedure:
-
Incubate cultured neurons or brain slices in the loading buffer for 30-60 minutes at 37°C to allow Fura-2 AM to enter the cells.
-
Wash the preparation with imaging buffer to remove extracellular Fura-2 AM.
-
Mount the preparation on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply NMDA and glycine to the imaging buffer to stimulate the NMDA receptors.
-
Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular Ca2+.
3. Data Analysis:
-
Calculate the change in the F340/F380 ratio relative to the baseline.
-
The ratio can be converted to absolute [Ca2+]i values using a calibration procedure.
Signaling Pathways and Visualizations
Activation of NMDA receptors and the subsequent influx of Ca2+ initiate a complex cascade of intracellular signaling events. This section provides diagrams of key pathways generated using the DOT language.
NMDA Receptor Activation and Downstream Signaling
The influx of calcium through the NMDA receptor acts as a second messenger, activating numerous downstream signaling pathways that are critical for synaptic plasticity.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
The following diagram illustrates the key steps involved in performing a whole-cell patch-clamp experiment to record NMDA receptor currents.
Conclusion
The NMDA receptor's intricate structure, unique gating mechanism, and central role in calcium-dependent signaling pathways make it a fascinating and vital component of the central nervous system. A thorough understanding of its molecular and cellular biology is paramount for researchers and drug development professionals aiming to unravel the complexities of brain function and develop novel therapeutics for a host of neurological and psychiatric disorders. This guide provides a foundational resource to aid in these endeavors, offering a blend of conceptual knowledge, practical experimental guidance, and organized quantitative data.
References
- 1. Regulation of NMDA Receptor Subunit Expression and Its Implications for LTD, LTP, and Metaplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Differential interaction of NMDA receptor subtypes with the post-synaptic density-95 family of membrane associated guanylate kinase proteins. | BioGRID [thebiogrid.org]
- 4. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]
- 5. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Interaction between the C terminus of NMDA receptor subunits and multiple members of the PSD-95 family of membrane-associated guanylate kinases | Journal of Neuroscience [jneurosci.org]
A Technical Guide to the Discovery and Isolation of N-Methyl-Ephedrine
This guide provides an in-depth overview of the discovery, isolation, and mechanism of action of ephedrine, a prominent N-methylated alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of natural products from traditional use to modern pharmacology.
Introduction to N-Methylated Compounds: The Case of Ephedrine
N-methylation, the addition of a methyl group to a nitrogen atom, is a common structural motif in biologically active compounds, significantly influencing their pharmacological properties. The N-methyl group can alter a molecule's polarity, metabolic stability, and ability to interact with biological targets. Ephedrine, an alkaloid from the Ephedra genus, serves as a classic example. Its structure features a phenethylamine skeleton with a hydroxyl group and a crucial N-methyl group, which are key to its sympathomimetic activity. For centuries, the plant known as Ma Huang in Traditional Chinese Medicine has been used to treat asthma and bronchitis.[1][2][3] The isolation and characterization of its primary active constituent, ephedrine, marked a significant milestone in pharmacology.[4]
Discovery and Historical Context
The journey to understanding ephedrine's medicinal properties was a multi-stage process spanning several decades.
-
Initial Isolation (1885): The pure alkaloid, ephedrine, was first isolated from the Ephedra plant by Japanese chemist Nagai Nagayoshi in 1885.[4][5][6] Despite this achievement, the compound was largely forgotten, and its full therapeutic potential remained unexplored.[4][6]
-
Pharmacological Rediscovery (1920s): In the early 1920s, researchers K.K. Chen and Carl Schmidt at Peking Union Medical College reinvestigated Ma Huang.[2][4] Their work systematically unveiled the pharmacological actions of ephedrine, demonstrating its adrenaline-like effects.[2][7] They found it to be a potent bronchodilator and pressor agent, effective in treating asthma.[2][8] This rediscovery was pivotal, as ephedrine could be administered orally, offering a significant advantage over adrenaline, the standard therapy at the time.[4][8]
Isolation and Characterization
The extraction of ephedrine from its natural source, primarily Ephedra sinica, is a multi-step process based on its alkaline properties. While modern production often relies on chemical synthesis due to cost-effectiveness, the principles of natural product isolation remain fundamental.[1][3]
The following diagram outlines a standard laboratory-scale protocol for the acid-base extraction of ephedrine from dried Ephedra plant material.
The following is a representative protocol synthesized from standard laboratory methods for ephedrine extraction.[9][10][11]
-
Preparation of Plant Material: Dried stems of Ephedra sinica are ground into a coarse powder to increase the surface area for extraction.[9][12]
-
Initial Extraction: The powdered material is extracted with a suitable solvent, such as ethanol, methanol, or water, often using a Soxhlet apparatus or by refluxing the mixture.[9][10][11] This step dissolves the alkaloids, including ephedrine, from the plant matrix.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris.[9] The resulting liquid extract is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.[9][12]
-
Acid-Base Extraction:
-
Basification: The concentrated aqueous extract is made alkaline by adding a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a pH of approximately 10-11.[9] This converts the ephedrine salt into its free base form, which is soluble in non-polar organic solvents.
-
Solvent Partitioning: The basic solution is then extracted multiple times with an immiscible organic solvent, such as chloroform or diethyl ether.[9][11] The ephedrine free base partitions into the organic layer, leaving water-soluble impurities behind.
-
-
Isolation of Crude Product: The organic layers are combined, dried over an anhydrous agent like sodium sulfate to remove residual water, and then filtered.[9] The solvent is evaporated under reduced pressure to yield a crude ephedrine residue.[9]
-
Purification: For higher purity, the crude product can be further purified. Common techniques include recrystallization, often by converting the base back to a salt (e.g., ephedrine hydrochloride), or chromatographic methods like column chromatography or HPLC.[9][10]
The alkaloid content in Ephedra species can vary significantly. Quantitative analysis is typically performed using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
| Parameter | Typical Value | Method of Analysis | Source |
| Total Alkaloid Content | 0.5% - 2.5% (by dry weight) | HPLC, Titration | [15] |
| Ephedrine Content in Plant | 0.65% ( g/100g ) | GC-MS | [13] |
| Ephedrine as % of Total Alkaloids | 30% - 90% | HPLC | [15] |
| Extraction Recovery | > 93% | HPLC | [14] |
Mechanism of Action and Signaling
Ephedrine is a sympathomimetic amine with a mixed mechanism of action, meaning it affects the adrenergic system both directly and indirectly.[16][17][18]
-
Indirect Action: The primary mechanism is the indirect stimulation of the adrenergic system.[3][17] Ephedrine acts as a releasing agent, displacing norepinephrine from storage vesicles in presynaptic neurons.[17][19] This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic alpha (α) and beta (β) adrenergic receptors.[17]
-
Direct Action: Ephedrine also has a weak direct agonist activity at α and β-adrenergic receptors.[18][20]
The stimulation of these receptors leads to a cascade of physiological effects:
-
β1-receptor stimulation in the heart increases heart rate and contractility.[20]
-
β2-receptor stimulation in the lungs causes bronchodilation.[18][20]
-
α-receptor stimulation on vascular smooth muscle leads to vasoconstriction, which increases blood pressure and reduces nasal congestion.[20][21]
The diagram below illustrates the dual mechanism of ephedrine at a sympathetic nerve terminal.
The clinical effects of ephedrine are well-documented, with key parameters summarized below.
| Parameter | Value | Description | Source |
| Bioavailability (Oral) | ~88-90% | Percentage of drug absorbed and available systemically. | [1][22] |
| Onset of Action (Oral) | 15 - 60 minutes | Time to achieve therapeutic effect after oral administration. | [1][22] |
| Elimination Half-life | ~3 - 6 hours | Time for plasma concentration to reduce by half (pH dependent). | [22][23] |
| Primary Mechanism | Indirect Sympathomimetic | Promotes release of norepinephrine from nerve terminals. | [17][19] |
| Receptor Targets | α and β-Adrenergic Receptors | Binds directly (weakly) and is affected by their activation. | [18][20] |
| Clinical Use (Dose) | 15-60 mg (oral, tid) | Typical adult dose for conditions like asthma. | [22] |
References
- 1. Ephedrine - Wikipedia [en.wikipedia.org]
- 2. herbalreality.com [herbalreality.com]
- 3. Ephedrine | Research Starters | EBSCO Research [ebsco.com]
- 4. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Life and Times of Ephedra — The Quest for a Scientific Use of an Ancient Remedy and TCM’s Long road to modernization – Making Modernity in East Asia – Technologies of Everyday Life, 19th – 21st Centuries (C7011-16G) [mmea.hku.hk]
- 6. researchgate.net [researchgate.net]
- 7. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Short History of Amphetamines [druglibrary.net]
- 9. How can you concentrate an extract to isolate ephedrine? | Filo [askfilo.com]
- 10. Ephedrine Extraction: A Scientific Breakdown of the Process [greenskybio.com]
- 11. how to extract ephedrine from ephedra plant [greenskybio.com]
- 12. From Plant to Potency: A Step-by-Step Guide to Ephedrine Extraction [plantextractwholesale.com]
- 13. academic.oup.com [academic.oup.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. academic.oup.com [academic.oup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 18. go.drugbank.com [go.drugbank.com]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 21. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 22. mims.com [mims.com]
- 23. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Methylated Compounds: A Deep Dive into Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the addition of a methyl group to a nitrogen atom, is a key chemical modification in medicinal chemistry. This seemingly minor alteration can profoundly impact a molecule's pharmacological properties, transforming its therapeutic potential. N-methylation can enhance metabolic stability, improve membrane permeability, and increase oral bioavailability.[1][2][3][4][5] This in-depth guide explores the core therapeutic targets of N-methylated compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to empower researchers in their drug discovery endeavors.
Key Therapeutic Targets and Quantitative Activity of N-Methylated Compounds
The strategic application of N-methylation has led to the development of potent and selective modulators for a range of therapeutic targets. The following tables summarize the quantitative activity of notable N-methylated compounds against their respective targets.
| Compound Class | Specific Compound | Target | Assay Type | Activity (IC50/Ki/EC50) | Reference |
| EZH2 Inhibitor | Tazemetostat (EPZ-6438) | EZH2 (wild-type) | Biochemical Assay | IC50: 9 nM | [6] |
| Tazemetostat (EPZ-6438) | EZH2 (Y641 mutants) | Cell-based Proliferation Assay | IC50: <0.001 to 7.6 µM (in various lymphoma cell lines) | [7] | |
| Integrin Antagonist | cyclo(RGDf-N(Me)V-) | αVβ3 Integrin | Vitronectin Binding Assay | IC50: Sub-nanomolar range (more active than the non-methylated parent compound) | [8][9] |
| 5-HT2A Receptor Ligand | 5-MeO-N-DEAOP-NMT | 5-HT2A Receptor | Radioligand Binding Assay | Ki: 697 nM | [10] |
| Functional Assay | EC50: 2,338 nM (partial agonist) | [10] |
Signaling Pathways Modulated by N-Methylated Compounds
Understanding the signaling pathways affected by N-methylated compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.
EZH2 Signaling Pathway
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic gene silencing.[11] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 trimethylates histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[12][13][14] Overexpression or mutation of EZH2 is implicated in various cancers.[11] N-methylated inhibitors like tazemetostat competitively block the S-adenosyl-L-methionine (SAM) binding site of EZH2, preventing H3K27 methylation and reactivating the expression of silenced genes.[6]
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[4] The αVβ3 integrin is particularly important in angiogenesis and tumor metastasis.[8] Upon binding to extracellular matrix proteins like vitronectin, integrins cluster and activate intracellular signaling cascades, prominently involving the focal adhesion kinase (FAK).[1][15] This "outside-in" signaling regulates cell proliferation, survival, and migration.[1][15] N-methylated cyclic RGD peptides are potent and selective antagonists of αVβ3, blocking its interaction with the extracellular matrix and thereby inhibiting downstream signaling.[4][8]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway.[10] Activation of the 5-HT2A receptor by serotonin or agonists like N-DEAOP-NMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the investigation of N-methylated compounds.
EZH2 Histone H3-Lysine 27 N-methyltransferase AlphaLISA Assay
This protocol describes a high-throughput, non-radioactive assay to measure the enzymatic activity of EZH2 and screen for its inhibitors.[16][17][18]
Materials:
-
EZH2 enzyme complex (e.g., BPS Bioscience, Cat # 51004)
-
S-adenosyl-L-methionine (SAM) cofactor
-
Biotinylated Histone H3 (21-44) peptide substrate
-
Sinefungin (positive control inhibitor)
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-di/mono-methyl-Histone H3 Lysine 27 (H3K27me2-1) Acceptor Beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)
-
Epigenetics Buffer 1 (for bead dilution)
-
White 384-well OptiPlate
-
Alpha-enabled microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test N-methylated compounds and the positive control (sinefungin) in Assay Buffer.
-
Enzyme Reaction:
-
Add 2.5 µL of the EZH2 enzyme (at 4x final concentration) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted compound or control (at 4x final concentration).
-
Initiate the reaction by adding 5 µL of a mix containing the biotinylated H3 peptide and SAM (at 2x final concentration).
-
Cover the plate and incubate at room temperature for a predetermined time (e.g., 3 hours).
-
-
Detection:
-
Prepare a 1.67x Detection Mix by diluting the Donor and Acceptor beads in 1x Epigenetics Buffer 1 in subdued light.
-
Add 15 µL of the Detection Mix to each well to stop the reaction.
-
Cover the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader in Alpha mode. The signal intensity is proportional to the amount of methylated H3 peptide.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hsp90 Fluorescence Polarization (FP) Competitive Inhibitor Assay
This protocol details a homogeneous assay to identify and characterize inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90.[19][20][21][22][23]
Materials:
-
Recombinant Hsp90 protein (e.g., Hsp90α or Hsp90β)
-
FITC-labeled geldanamycin (fluorescent probe)
-
Geldanamycin or other known Hsp90 inhibitor (positive control)
-
FP Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 0.01% NP-40)
-
Black, shallow 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing Hsp90 protein (e.g., 60 nM) and FITC-geldanamycin (e.g., 5 nM) in FP Assay Buffer.
-
Aliquot the reaction mix into the wells of a 384-well plate.
-
Pre-incubate for a specified time (e.g., 3 hours) at room temperature to allow for probe-protein binding.
-
-
Compound Addition:
-
Prepare serial dilutions of the test N-methylated compounds and the positive control in FP Assay Buffer.
-
Add the diluted compounds to the reaction plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
-
-
Incubation: Incubate the plate for a sufficient time (e.g., 16 hours) to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization (in mP units) using a suitable microplate reader.
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.
Adenosine A2B Receptor cAMP Accumulation Assay
This protocol describes a cell-based functional assay to measure the ability of N-methylated compounds to act as agonists at the A2B adenosine receptor by quantifying the production of cyclic AMP (cAMP).[24][25][26][27]
Materials:
-
Cells stably expressing the human A2B adenosine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
NECA (5'-N-Ethylcarboxamidoadenosine) or other known A2B agonist (positive control)
-
A2B antagonist (e.g., MRS 1706) for confirming specificity
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or a competitive immunoassay)
-
Stimulation buffer
Procedure:
-
Cell Culture: Culture the A2B receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent cAMP degradation.
-
Add serial dilutions of the test N-methylated compounds or the positive control (NECA).
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., TR-FRET for LANCE kits).
-
-
Data Analysis:
-
Generate a standard curve for cAMP quantification.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
N-methylation is a powerful tool in the medicinal chemist's arsenal, capable of fine-tuning the properties of drug candidates to achieve desired therapeutic profiles. The diverse range of targets, from epigenetic modulators like EZH2 to cell surface receptors like integrins and GPCRs, highlights the broad applicability of this chemical modification. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this guide aims to accelerate the discovery and development of novel N-methylated therapeutics. As research continues to unravel the complexities of cellular signaling, the strategic use of N-methylation will undoubtedly play an increasingly important role in the creation of next-generation medicines.
References
- 1. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. PDE4-regulated cAMP degradation controls the assembly of integrin-dependent actin adhesion structures and REF52 cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. N-Methylated Cyclic RGD Peptides as Highly Active and Selective αVβ3 Integrin Antagonists [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 11. EZH2 - Wikipedia [en.wikipedia.org]
- 12. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
An In-depth Technical Guide to N-Methyl-D-Aspartate (NMDA) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-D-aspartate (NMDA) receptor antagonists, a critical class of compounds with significant therapeutic potential and a rich history in neuroscience research. This document details their mechanisms of action, presents key quantitative data, outlines essential experimental protocols for their study, and visualizes the complex signaling pathways they modulate.
Core Concepts: The NMDA Receptor and Its Antagonists
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Upon depolarization, the Mg2+ block is relieved, allowing the influx of cations, most notably Calcium (Ca2+), which acts as a crucial second messenger in a multitude of intracellular signaling cascades.
Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2] This has driven the development of NMDA receptor antagonists, which can be broadly classified into four main categories based on their mechanism of action:
-
Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.[2]
-
Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[2] Their action is dependent on the channel being in an open state, meaning they require prior activation of the receptor by both glutamate and a co-agonist.
-
Glycine Site Antagonists: These molecules act as competitive antagonists at the glycine binding site on the GluN1 subunit, preventing the necessary co-agonist binding for receptor activation.[1]
-
Non-competitive (Allosteric) Antagonists: These agents bind to a site on the receptor distinct from the agonist or co-agonist binding sites, inducing a conformational change that reduces the probability of channel opening.[2]
Quantitative Data: Binding Affinities and Potencies
The following tables summarize the binding affinities (Ki) and potencies (IC50) of representative NMDA receptor antagonists from each class. These values are crucial for comparing the pharmacological profiles of different compounds and for designing experiments.
Table 1: Competitive NMDA Receptor Antagonists
| Compound | Subunit Selectivity | Ki (nM) | IC50 (µM) |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Non-selective | - | - |
| CPPene | Non-selective | - | - |
| Selfotel | Non-selective | - | - |
| (-)-PPDA | General iGluR | 0.82 (for GluN1/GluN2A) | - |
Table 2: Uncompetitive NMDA Receptor Channel Blockers
| Compound | Subunit Selectivity | Ki (nM) | IC50 (µM) |
| MK-801 (Dizocilpine) | Non-selective | - | 0.12 ± 0.01 |
| Ketamine | Non-selective | - | 0.43 ± 0.10 |
| Memantine | Non-selective | 7000 and 100000 (high and low affinity sites) | 1.04 ± 0.26 |
| Amantadine | Non-selective | - | 18.6 ± 0.9 |
| Dextromethorphan | Non-selective | - | - |
Table 3: Glycine Site NMDA Receptor Antagonists
| Compound | Subunit Selectivity | Ki (nM) | IC50 (µM) |
| 5,7-DCKA (5,7-dichlorokynurenic acid) | Non-selective | - | - |
| L-701,324 | GluN1/GluN2A | - | - |
| ACEA-1021 | NR1A/2A: 29, NR1A/2B: 300, NR1A/2C: 120, NR1A/2D: 1500 | - | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize NMDA receptor antagonists.
Radioligand Binding Assay ([³H]MK-801)
This protocol is used to determine the binding affinity of uncompetitive channel blockers that bind to the PCP site within the NMDA receptor ion channel.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]MK-801 (radioligand)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (for stimulating binding)
-
Test compounds (unlabeled antagonists)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (a high concentration of unlabeled MK-801 or PCP).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents and their modulation by antagonists.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal pipette solution (e.g., containing Cs-gluconate, EGTA, ATP, GTP)
-
External solution (Artificial Cerebrospinal Fluid - ACSF)
-
NMDA and glycine (agonists)
-
Test compounds (antagonists)
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with the internal solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents. Perfuse the external solution containing NMDA and glycine to evoke NMDA receptor-mediated currents.
-
Antagonist Application: After obtaining a stable baseline current, co-apply the test antagonist with the agonists and record the change in current amplitude.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Generate a concentration-response curve to determine the IC50 of the antagonist.
Intracellular Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation and its inhibition by antagonists.
Materials:
-
Cultured neurons or other cells expressing NMDA receptors
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
-
Fluorescence microscope with an appropriate filter set and a camera
-
Perfusion system
-
Physiological salt solution (e.g., HBSS)
-
NMDA and glycine (agonists)
-
Test compounds (antagonists)
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature or 37°C.[3] The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh solution and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.[3]
-
Imaging: Place the coverslip with the loaded cells on the microscope stage. Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Baseline and Stimulation: Record a stable baseline fluorescence ratio (340/380). Perfuse the cells with a solution containing NMDA and glycine to induce a rise in intracellular calcium, which will be reflected as an increase in the 340/380 ratio.
-
Antagonist Application: After washout and return to baseline, pre-incubate the cells with the test antagonist for a few minutes before co-applying it with the agonists.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio is proportional to the change in [Ca²⁺]i. Quantify the inhibitory effect of the antagonist by comparing the peak ratio change in its presence and absence.
Visualizing Mechanisms and Pathways
The following diagrams, created using the DOT language, illustrate the mechanisms of action of different NMDA receptor antagonist classes and the downstream signaling pathways they modulate.
Caption: Mechanisms of action of different NMDA receptor antagonist classes.
References
Methodological & Application
Analytical Methods for N-Methylated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of N-methylated compounds, a critical modification in numerous biological molecules and pharmaceutical drugs. The methods outlined below utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Analysis of N-Methylated Peptides by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of N-methylated peptides in complex biological matrices. Its high sensitivity and selectivity make it an indispensable tool in proteomics, drug metabolism, and pharmacokinetic studies.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.01 fmol - 100 fmol | [1] |
| **Correlation Coefficient (R²) ** | >0.999 | [1] |
| Limit of Detection (LOD) | 0.1 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [2] |
| Recovery | 85.5 - 109.3% | [2] |
Experimental Protocol
1. Sample Preparation (Protein Digestion):
- Denature the protein sample containing the N-methylated peptide.
- Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).
- Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
- Perform enzymatic digestion of the protein using an appropriate protease (e.g., trypsin).[3]
- Extract the resulting peptides using solid-phase extraction (SPE) and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[4]
2. HPLC-MS Analysis:
- HPLC System: Agilent 1290 Infinity II LC System or equivalent.[3]
- Column: Agilent AdvanceBio Peptide Mapping column or equivalent C18 stationary phase.[3]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
- Gradient: A linear gradient from 2% to 50% Mobile Phase B over 45 minutes.[1]
- Flow Rate: 300 nL/min (post-split).[1]
- Injection Volume: 1 µL.[1]
- Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS system or equivalent.[3]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
- MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification.[4]
3. Data Analysis:
- Utilize software such as Agilent MassHunter to control the instrument and for both qualitative and quantitative data analysis.[3]
- Quantify the target N-methylated peptide using a calibration curve generated from a series of known concentrations of a synthetic peptide standard.
Experimental Workflow Diagram
References
Application Notes & Protocols for High-Throughput Screening of N-Methyltransferase Inhibitors
Topic: High-Throughput Screening for Inhibitors of the Histone N-Methyltransferase G9a
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone methyltransferases (HMTs) are a critical class of epigenetic "writer" enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine and arginine residues on histone proteins.[1] This N-methylation is a key post-translational modification that alters chromatin structure and gene expression. G9a (also known as EHMT2 or KMT1C) is a primary histone methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are strongly associated with transcriptional repression.[2][3]
Overexpression and aberrant activity of G9a have been implicated in numerous diseases, including various cancers, by silencing tumor suppressor genes.[2][3] This makes G9a a compelling therapeutic target for the development of novel inhibitors. High-throughput screening (HTS) is an essential methodology for identifying and characterizing small molecule inhibitors of G9a from large compound libraries.[4] This document provides an overview of common HTS assay formats for G9a and detailed protocols for their implementation.
G9a Signaling Pathway and Inhibition Strategy
G9a functions by binding to its substrates, a histone H3 tail and the methyl donor SAM. It then catalyzes the transfer of a methyl group to the lysine 9 residue of histone H3. The product of this reaction is a methylated histone and S-adenosyl-L-homocysteine (SAH).[5] The deposition of the H3K9me2 mark on chromatin recruits "reader" proteins, leading to chromatin compaction and the silencing of target genes, such as tumor suppressors. The goal of HTS is to identify small molecules that inhibit this catalytic activity, thereby preventing gene silencing and restoring normal cellular function.
References
- 1. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 504332 - qHTS Assay for Inhibitors of Histone Lysine Methyltransferase G9a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Study of N-Methyl-D-Aspartate (NMDA) Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental designs for investigating the N-Methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory.[1][2] The protocols outlined below are intended for researchers in neuroscience, pharmacology, and drug development who are focused on understanding the function and modulation of the NMDA receptor in both healthy and pathological states.
The NMDA receptor is an ionotropic glutamate receptor that functions as a coincidence detector, requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[1][2] Upon activation, the receptor channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) into the neuron.[1] This calcium influx triggers downstream signaling cascades that are critical for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
I. Quantitative Analysis of NMDA Receptor Ligands
A fundamental aspect of NMDA receptor research is the characterization of how various compounds interact with the receptor. The following tables summarize key quantitative data for common NMDA receptor agonists and antagonists.
Table 1: Affinity of Common NMDA Receptor Antagonists
| Compound | Type | Target Site | IC50 / Ki | Organism/Preparation |
| Ifenprodil | Non-competitive | GluN2B subunit | IC50: 0.3 µM | Neonatal rat forebrain |
| Eliprodil | Non-competitive | GluN2B subunit | IC50: 1 µM | Recombinant receptors |
| Memantine HCl | Uncompetitive Channel Blocker | Channel Pore | Ki: 0.51 µM | Recombinant CYP2B6 |
| (-)-Dizocilpine (MK-801) Maleate | Uncompetitive Channel Blocker | Channel Pore | Ki: 30.5 nM | Rat brain membranes |
| (+)-Dizocilpine (MK-801) Maleate | Uncompetitive Channel Blocker | Channel Pore | Kd: 37.2 nM | Rat brain membranes |
| Ketamine | Uncompetitive Channel Blocker | Channel Pore | Ki (high affinity): ~7 µM | Rat brain membranes |
| Felbamate | Antagonist | - | - | - |
| Procaine | Non-competitive | Channel Pore | IC50: 0.296 mM | - |
Data sourced from multiple publications.[3][4]
Table 2: Properties of NMDA Receptor Channel Conductance and Kinetics
| Property | Value | Conditions |
| Single-channel conductance | 50 pS | - |
| Reversal potential | 0 mV | - |
| Mean first latency to opening | ~10-13 msec | After agonist binding |
| Current duration | Sustained (several hundred milliseconds) | Even after brief stimulus |
Data sourced from multiple publications.[5][6]
II. Experimental Protocols
A. Electrophysiology: Whole-Cell Patch-Clamp Recording
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ionic currents flowing through NMDA receptors in response to agonist application.[7][8][9]
Objective: To record and analyze NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by agonist application.
Materials:
-
Brain slices or cultured neurons
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
NMDA receptor agonists (e.g., NMDA, glutamate) and antagonists (e.g., AP5, MK-801)
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Solutions: Fill the recording chamber with aCSF and the patch pipette with the internal solution. The external solution for recording NMDA receptor currents typically contains: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, with pH adjusted to 7.2.[9] The internal pipette solution may contain: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, with pH adjusted to 7.2.[9]
-
Cell Identification: Identify a target neuron under the microscope.
-
Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents. To isolate NMDA receptor currents, it is common to include antagonists for AMPA and GABA receptors in the aCSF.
-
Agonist Application: Apply NMDA receptor agonists via a perfusion system and record the evoked currents.
-
Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and voltage-dependence of the recorded currents.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.
B. Calcium Imaging
Calcium imaging is a widely used technique to monitor the influx of Ca2+ through NMDA receptors and the subsequent changes in intracellular calcium concentration ([Ca2+]i).[10][11]
Objective: To visualize and quantify changes in intracellular calcium in response to NMDA receptor activation.
Materials:
-
Cultured neurons or brain slices
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
-
NMDA receptor agonists and antagonists
Protocol:
-
Cell Preparation and Dye Loading:
-
Imaging Setup:
-
Place the coverslip with the loaded cells onto the microscope stage.
-
Focus on the cells and acquire a baseline fluorescence image.
-
-
Stimulation and Recording:
-
Perfuse the cells with a solution containing an NMDA receptor agonist (e.g., NMDA/glycine).
-
Acquire a time-series of fluorescence images to capture the change in [Ca2+]i. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.[10][12]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F) or the ratio of fluorescence at the two excitation wavelengths over time.
-
Quantify the peak amplitude, duration, and kinetics of the calcium transients.
-
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring NMDA receptor-mediated calcium influx.
C. Ligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of NMDA receptors in a given tissue preparation.[13][14]
Objective: To quantify the binding of a radiolabeled ligand to NMDA receptors.
Materials:
-
Brain tissue homogenates (e.g., cortical or hippocampal membranes)
-
Radiolabeled ligand (e.g., --INVALID-LINK--MK-801)
-
Unlabeled ligands (for competition assays)
-
Incubation buffer
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction:
-
In a reaction tube, add the membrane preparation, the radiolabeled ligand, and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
-
For competition binding experiments, determine the inhibitory constant (Ki) of the test compound.
-
D. Behavioral Assays
Behavioral assays in animal models are crucial for assessing the in vivo functional consequences of NMDA receptor modulation.
Objective: To evaluate the effects of NMDA receptor modulators on learning, memory, and other relevant behaviors.
Commonly Used Assays:
-
Morris Water Maze: Assesses spatial learning and memory. Blockade of NMDA receptors typically impairs performance in this task.[6]
-
Fear Conditioning: Evaluates associative learning and memory. NMDA receptor function is critical for the acquisition and consolidation of fear memories.
-
Prepulse Inhibition (PPI): A measure of sensorimotor gating that is often disrupted in models of schizophrenia. NMDA receptor antagonists can induce deficits in PPI.
-
Locomotor Activity: NMDA receptor antagonists can induce hyperlocomotion.
General Protocol (Example: Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Habituation: Allow the animal to swim freely in the pool for a short period without the platform.
-
Training:
-
Place the animal in the pool at one of several starting locations.
-
Allow the animal to search for the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Repeat for several trials per day over several days.
-
-
Probe Trial: After the training period, remove the platform and allow the animal to swim for a set time.
-
Data Analysis: Record and analyze the time taken to find the platform (escape latency), the path length, and the time spent in the target quadrant during the probe trial.
III. NMDA Receptor Signaling Pathways
Activation of NMDA receptors and the subsequent influx of Ca2+ initiates a complex cascade of intracellular signaling events that are fundamental to synaptic plasticity.
Key Signaling Molecules:
-
Calmodulin (CaM): A primary calcium sensor that binds to Ca2+ entering through the NMDA receptor.
-
Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII): A key enzyme activated by the Ca2+/CaM complex.[15][16] CaMKII can autophosphorylate, leading to persistent activity even after calcium levels have returned to baseline, acting as a molecular memory switch.[17] It plays a crucial role in the induction of LTP.[17][18]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that, when phosphorylated, promotes the expression of genes involved in synaptic growth and long-term memory.[19][20][21] NMDA receptor activation can lead to CREB phosphorylation.[20][21]
NMDA Receptor Signaling Cascade
Caption: Simplified signaling pathway downstream of NMDA receptor activation.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcium Imaging in mDA neurons [protocols.io]
- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 15. embopress.org [embopress.org]
- 16. embopress.org [embopress.org]
- 17. jneurosci.org [jneurosci.org]
- 18. Binding of CaMKII to the NMDA receptor is sufficient for long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Methylation in Drug Development: Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, is a powerful medicinal chemistry strategy for optimizing the therapeutic properties of drug candidates, particularly peptides.[1][2] This modification can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, addressing key challenges in drug development such as poor metabolic stability, low bioavailability, and lack of receptor selectivity.[1][2]
The introduction of an N-methyl group can sterically hinder the approach of proteases, leading to a significant increase in the metabolic stability and in vivo half-life of peptide-based drugs.[3][4] Furthermore, N-methylation can modulate the conformational flexibility of a peptide backbone, often favoring a bioactive conformation that enhances binding affinity and selectivity for its target receptor.[2][5] This conformational restriction can also improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity.[6][7]
The strategic application of N-methylation has been shown to convert peptide agonists into antagonists, fine-tune receptor subtype selectivity, and improve the overall "drug-like" properties of therapeutic peptides.[4][5] Consequently, N-methylation is a widely employed technique in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions.[2]
Quantitative Data on the Effects of N-Methylation
The following tables summarize the impact of N-methylation on the pharmacokinetic properties of various compounds.
| Compound | Modification | In Vitro Intrinsic Clearance (CLint) (mL/min/mg) | Fold Improvement | Reference |
| Enzalutamide | Non-deuterated (N-CH3) | RLM: 0.137, HLM: 0.048 | - | [8] |
| Enzalutamide | Deuterated (N-CD3) | RLM: 0.069, HLM: 0.013 | RLM: ~2x, HLM: ~3.7x | [8] |
RLM: Rat Liver Microsomes, HLM: Human Liver Microsomes
| Compound | Modification | Cmax (ng/mL) | AUC0–t (h·ng/mL) | Oral Bioavailability (%) | Reference | |---|---|---|---|---| | Veber-Hirschmann peptide analog | Non-methylated | - | - | <1 |[5][6] | | Veber-Hirschmann peptide analog | Tri-N-methylated | - | - | 10 |[5][6] | | Enzalutamide | Non-deuterated (N-CH3) | 2258 ± 193 | 51483 ± 2904 | - |[8] | | Enzalutamide | Deuterated (N-CD3) | 3055 ± 229 | 104401 ± 6393 | - |[8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).[3][9]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Coupling reagents (e.g., HATU, HOBt)
-
Microwave peptide synthesizer (optional)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.
-
Sulfonylation (o-NBS Protection):
-
Wash the resin thoroughly with DMF.
-
Dissolve o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF.
-
Add the solution to the resin and react for 15-30 minutes.
-
Wash the resin with DMF.
-
-
N-Methylation:
-
Prepare a solution of DBU (3 equivalents) and DMS or MeI (10 equivalents) in DMF.
-
Add the solution to the resin and react for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Add the solution to the resin and react for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Coupling of the Next Amino Acid:
-
Couple the next Fmoc-protected amino acid using a standard coupling protocol (e.g., HATU/DIEA). Microwave assistance can be beneficial for coupling to the N-methylated amine.[1]
-
-
Repeat: Repeat steps 2-6 for each desired N-methylation and subsequent amino acid couplings.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
Protocol 2: Synthesis of Fmoc-N-Me-Amino Acids
This protocol outlines the synthesis of Fmoc-protected N-methylated amino acids for use in SPPS.[10][11]
Materials:
-
Fmoc-amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
DIEA
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or Methyl iodide
-
DBU
-
2-Mercaptoethanol
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-Amino Acid onto 2-CTC Resin:
-
Swell the 2-CTC resin in DCM.
-
Dissolve the Fmoc-amino acid (3 equivalents) and DIEA (9 equivalents) in DCM.
-
Add the solution to the resin and stir for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Sulfonylation (o-NBS Protection): Protect the free amine with o-NBS-Cl as described in Protocol 1, step 3.
-
N-Methylation: Methylate the sulfonamide as described in Protocol 1, step 4.
-
Desulfonylation (o-NBS Removal): Remove the o-NBS group as described in Protocol 1, step 5.
-
Fmoc Protection:
-
Dissolve Fmoc-OSu (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the solution to the resin and react for 2 hours to protect the N-methyl amine.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-N-Me-amino acid from the resin using a mild solution of 1% TFA in DCM.
-
Collect the filtrate and neutralize with a weak base (e.g., pyridine).
-
Evaporate the solvent to obtain the crude Fmoc-N-Me-amino acid.
-
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N-methylation reactions. N-methylation, the addition of a methyl group to a nitrogen atom, is a critical modification in medicinal chemistry used to enhance the stability, bioavailability, and binding affinity of drug candidates.[1] This resource offers detailed troubleshooting guides, frequently asked questions, experimental protocols, and data to address common challenges encountered during N-methylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during N-methylation reactions in a question-and-answer format.
Question: Why is my N-methylation reaction showing low yield or failing to proceed?
Answer: Low yields in N-methylation can stem from several factors. A primary cause is often related to the choice of reagents and reaction conditions. For instance, using weaker methylating agents may not be sufficient for less reactive amines.[2] Additionally, reaction temperature and time play a crucial role; some protocols require heating for several hours to achieve completion.[3][4] Steric hindrance around the nitrogen atom can also significantly impede the reaction.[5] Finally, ensure all reagents are pure and dry, as moisture can interfere with many methylation procedures.
Question: My reaction is producing over-methylated quaternary ammonium salts. How can I prevent this?
Answer: The formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive methylating agents like methyl iodide.[6] To avoid this, the Eschweiler-Clarke reaction, which uses a combination of formic acid and formaldehyde, is a highly effective method as it inherently stops at the tertiary amine stage.[3][6] Another strategy is to carefully control the stoichiometry of the methylating agent, using only a slight excess. For primary amines, achieving mono-methylation without proceeding to di-methylation can be challenging and may require specific catalysts or protecting group strategies to enhance selectivity.[7]
Question: How can I improve the selectivity for mono-methylation of a primary amine?
Answer: Achieving selective mono-N-methylation of primary amines is a common challenge due to the higher reactivity of the secondary amine product. Several strategies can be employed. One approach is to use a bulky protecting group on the amine, perform the methylation, and then deprotect. Another method involves using specific catalytic systems, such as certain iridium or ruthenium complexes, which have shown high selectivity for mono-methylation under optimized conditions.[8] The choice of solvent can also influence selectivity, with less polar solvents sometimes favoring mono-alkylation.[7]
Question: I am observing undesired side reactions with other functional groups in my molecule. What can I do?
Answer: Methylating agents can react with other nucleophilic functional groups, such as hydroxyls or thiols. If you are experiencing side reactions, consider using a milder methylating agent or a method with higher chemoselectivity. For instance, a simplified Eschweiler-Clarke reaction using only formaldehyde has been shown to be compatible with acid-sensitive protecting groups.[9] Alternatively, protecting sensitive functional groups before performing the N-methylation and deprotecting them afterward is a robust strategy to prevent unwanted modifications.
Frequently Asked Questions (FAQs)
What are the most common reagents for N-methylation? Common reagents for N-methylation include methyl iodide, dimethyl sulfate, and formaldehyde with a reducing agent (as in the Eschweiler-Clarke reaction).[2][3][6][10] More modern and greener alternatives include dimethyl carbonate and methanol in the presence of a suitable catalyst.[4][11]
What is the "Magic Methyl" effect? The "Magic Methyl" effect refers to the significant improvement in a molecule's pharmacological properties, such as potency or metabolic stability, that can result from the addition of a single methyl group.[12][13][14] N-methylation can alter a compound's conformation, lipophilicity, and hydrogen bonding capacity, leading to enhanced interactions with its biological target.[13][15]
How does N-methylation affect a compound's physicochemical properties? N-methylation generally increases lipophilicity (logD) by masking a hydrogen bond donor.[15] Its effect on aqueous solubility can vary. While it may decrease solubility in some cases, for amides, N-methylation can disrupt planar conformations held by intramolecular hydrogen bonds, leading to an increase in solubility.[15]
What analytical techniques are used to monitor N-methylation reactions? Progress of N-methylation reactions is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the product. The final product is often characterized using Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR) to confirm the presence and position of the newly added methyl group, and Mass Spectrometry (MS) to verify the correct molecular weight.[16]
Data Presentation
Table 1: Comparison of Common N-Methylation Methods
| Method | Methylating Agent(s) | Typical Substrates | Key Advantages | Common Limitations |
| Methyl Iodide/Sulfate | CH₃I or (CH₃)₂SO₄ | Primary & Secondary Amines, Amides | High reactivity, well-established. | Risk of over-alkylation, toxicity of reagents.[6][17] |
| Eschweiler-Clarke | HCHO, HCOOH | Primary & Secondary Amines | Prevents quaternary salt formation, cost-effective.[3][6] | Requires elevated temperatures, not suitable for all functional groups.[3] |
| Reductive Amination | HCHO, NaBH(OAc)₃ | Primary & Secondary Amines | Mild conditions, high yields.[18] | Reductant can be expensive and moisture-sensitive. |
| Catalytic Methylation | CH₃OH or (CH₃O)₂CO | Primary & Secondary Amines | "Green" reagents, high selectivity with right catalyst.[4][11] | Requires specific catalysts, may need high temperatures/pressures.[4] |
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine to a tertiary amine.[3]
-
Reaction Setup: To 1.0 equivalent of the secondary amine in a round-bottom flask, add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Add water and 1M HCl to acidify the solution.
-
Extraction (1): Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basification: Basify the aqueous layer to a pH of ~11 using a strong base (e.g., NaOH).
-
Extraction (2): Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers from the second extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: N-Methylation using Methyl Iodide and a Base
This protocol is a general method for the N-methylation of an amine or amide.[10]
-
Reaction Setup: Dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via column chromatography to obtain the N-methylated product.
Visualizations
Caption: General workflow for an N-methylation experiment.
Caption: Decision tree for troubleshooting low yield in N-methylation.
Caption: Impact of N-methylation on drug-receptor binding.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. iris.unive.it [iris.unive.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. fiveable.me [fiveable.me]
- 17. Methylation - Wikipedia [en.wikipedia.org]
- 18. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-D-aspartate (NMDA) Receptor Experimental Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving N-Methyl-D-aspartate (NMDA) receptors.
General FAQs
Q1: What are the fundamental requirements for NMDA receptor activation?
A1: NMDA receptors are unique ligand-gated ion channels that require the simultaneous binding of two agonists and membrane depolarization for activation. The two co-agonists are glutamate and either glycine or D-serine. The membrane depolarization is necessary to remove a magnesium ion (Mg2+) that blocks the channel at resting membrane potential.[1][2]
Q2: What are the main differences between competitive and non-competitive NMDA receptor antagonists?
A2: Competitive antagonists, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), bind to the glutamate or glycine binding site on the receptor, directly competing with the agonists.[1] Non-competitive antagonists, like MK-801 and phencyclidine (PCP), bind to a site within the ion channel itself, physically obstructing ion flow.[1][3] Ketamine is another well-known non-competitive antagonist.[4]
Patch-Clamp Electrophysiology Troubleshooting
Researchers utilizing the whole-cell patch-clamp technique to study NMDA receptors often face challenges in obtaining stable recordings and isolating specific currents. This guide addresses common issues.
Q3: I am having difficulty achieving a stable gigaohm (GΩ) seal on my cells. What are the likely causes?
A3: Several factors can prevent the formation of a high-resistance seal between the patch pipette and the cell membrane.
-
Pipette-related issues: A dirty or improperly shaped pipette tip can be a major culprit. Ensure your pipettes are clean and the tip is smooth. The resistance of the pipette is also critical; a resistance outside the optimal range (typically 4-8 MΩ) can make sealing difficult.[5]
-
Cell health: Unhealthy or dying cells will have unstable membranes, making it nearly impossible to form a good seal. Ensure your cell culture is healthy and properly oxygenated.[5]
-
Mechanical instability: Vibrations from the setup or movement of the coverslip can disrupt seal formation. Check your anti-vibration table and ensure the perfusion flow is not too high (1-1.5 mL/min is recommended).[5]
-
Incorrect pressure: Applying too much or too little positive or negative pressure can prevent sealing or even rupture the cell. Use minimal positive pressure when approaching the cell and gentle suction to form the seal.[5]
Q4: I lose the whole-cell configuration shortly after breaking through the membrane, especially after applying an agonist. Why is this happening?
A4: This is a common issue, particularly when studying ligand-gated ion channels like NMDA receptors.
-
High receptor expression: If the cells are over-expressing NMDA receptors, the large influx of ions upon agonist application can lead to rapid changes in intracellular ion concentrations, causing the cell to swell and the seal to be lost.[6] Consider reducing the concentration of plasmid used for transfection.[6]
-
Excitotoxicity: Excessive activation of NMDA receptors can lead to excitotoxicity and cell death.[2] This can be mitigated by using a lower concentration of the agonist or by including a channel blocker in the bath solution when not actively recording agonist-evoked currents.[6]
-
High pressure from the application system: The perfusion system used to apply the agonist may be dislodging the cell from the pipette. Try moving the application pipette further from the cell or reducing the perfusion speed.[6]
Experimental Workflow for Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
Quantitative Data for Patch-Clamp Troubleshooting
| Parameter | Recommended Range | Potential Issue if Outside Range | Reference |
| Pipette Resistance | 4 - 8 MΩ | Difficulty forming a GΩ seal; unstable recordings.[5] | [5] |
| Perfusion Flow Rate | 1 - 1.5 mL/min | Movement of the coverslip, leading to seal loss.[5] | [5] |
| Holding Potential (for AMPA currents) | -80 to -70 mV | Incomplete block of NMDA receptors by Mg2+. | [7] |
| Holding Potential (for NMDA currents) | > -60 mV | Mg2+ block of NMDA receptor channels. | [7] |
Calcium Imaging Troubleshooting
Calcium imaging is a powerful technique to study the function of NMDA receptors due to their high permeability to Ca2+.[8] However, artifacts and other issues can complicate data interpretation.
Q5: I am observing a high background fluorescence in my calcium imaging experiments. What could be the cause?
A5: High background fluorescence can obscure the signal from your cells and make it difficult to detect changes in intracellular calcium.
-
Autofluorescence: Some cell culture media and cellular components can be autofluorescent. Ensure you are using an appropriate imaging medium and consider subtracting the background fluorescence during analysis.
-
Dye concentration and loading: Using too high a concentration of the calcium indicator or improper loading can lead to high background. Optimize the dye concentration and loading time for your specific cell type.
-
Phototoxicity: Excessive illumination can damage the cells and lead to increased background fluorescence. Use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.
Q6: My calcium signal is weak or I am not seeing a response to NMDA application. What should I check?
A6: A weak or absent signal can be due to several factors, ranging from the experimental conditions to the health of the cells.
-
Co-agonist requirement: Remember that NMDA receptor activation requires both glutamate and a co-agonist (glycine or D-serine). Ensure that your experimental buffer contains an adequate concentration of the co-agonist.
-
Mg2+ block: At negative membrane potentials, NMDA receptors are blocked by magnesium ions. If your cells are at a hyperpolarized resting potential, you may need to depolarize them to relieve the Mg2+ block and allow for calcium influx.[7]
-
Cell health: As with electrophysiology, unhealthy cells will not respond appropriately. Ensure your cells are healthy and viable.
-
Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Use a rapid perfusion system to apply the agonist for a short duration.
Signaling Pathway of NMDA Receptor-Mediated Calcium Influx
Agonist and Antagonist Usage FAQs
Q7: I am not observing the expected effect of my NMDA receptor antagonist. What could be the issue?
A7: The efficacy of an antagonist can be influenced by several experimental parameters.
-
Type of antagonist: Ensure you are using the appropriate type of antagonist for your experiment. For example, if you want to block the receptor without prior activation, a competitive antagonist like D-AP5 is suitable.[1] If you want to block open channels, a non-competitive antagonist like MK-801 is more appropriate.[1]
-
Concentration and incubation time: The concentration of the antagonist and the duration of its application are critical. Ensure you are using a concentration that is sufficient to block the receptors and that you are allowing enough time for the antagonist to bind.
-
Metabotropic signaling artifacts: Some studies have reported what appears to be metabotropic signaling from NMDA receptors, which is independent of ion influx. However, this can sometimes be an artifact of the experimental conditions, such as the presence of other channel blockers.[1]
Comparison of Common NMDA Receptor Antagonists
| Antagonist | Type | Binding Site | Key Characteristics |
| D-AP5 | Competitive | Glutamate site | Blocks the receptor regardless of its activation state.[1] |
| MK-801 | Non-competitive | Within the ion channel | Use-dependent; only blocks open channels.[1] |
| Ketamine | Non-competitive | Within the ion channel | Also has effects on other neurotransmitter systems.[4] |
| Phencyclidine (PCP) | Non-competitive | Within the ion channel | Blocks the open channel.[3] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Neurons
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.1 glycine, pH adjusted to 7.2 with NaOH.[9]
-
Prepare an internal pipette solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.[9]
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[5]
-
-
Recording:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply light positive pressure to the pipette and approach a healthy-looking neuron.[5]
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure.
-
Apply gentle suction to form a GΩ seal.[5]
-
Apply stronger, brief suction to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -70 mV) to assess AMPA receptor-mediated currents and then at a positive potential (e.g., +40 mV) to relieve Mg2+ block and record NMDA receptor-mediated currents.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record the currents.
-
Apply agonists and antagonists using a fast perfusion system to study their effects on NMDA receptor currents.
-
Protocol 2: Fura-2 Calcium Imaging of NMDA Receptor Activity
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for imaging.
-
Load the cells with the ratiometric calcium indicator Fura-2 AM. The optimal concentration and loading time should be determined empirically for the specific cell type.
-
After loading, wash the cells to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Place the coverslip in an imaging chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.
-
Perfuse the cells with a physiological salt solution containing glycine but no Mg2+ to maximize the NMDA receptor response.
-
Acquire baseline fluorescence images at both excitation wavelengths.
-
-
Stimulation and Data Acquisition:
-
Data Analysis:
-
Calculate the 340/380 ratio for each time point.
-
Subtract the background fluorescence from each image before calculating the ratio.
-
Plot the change in the 340/380 ratio over time to visualize the calcium response to NMDA receptor activation.
-
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing Research with threo-4-Methylmethylphenidate (4-MeTMP)
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with threo-4-Methylmethylphenidate (4-MeTMP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is threo-4-Methylmethylphenidate (4-MeTMP)?
A1: threo-4-Methylmethylphenidate (4-MeTMP), also known as 4-Methylmethylphenidate, is a stimulant drug that is structurally related to methylphenidate. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2]
Q2: What is the primary mechanism of action of 4-MeTMP?
A2: The primary mechanism of action of 4-MeTMP is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This action is similar to that of methylphenidate.[2]
Q3: How does the potency of 4-MeTMP compare to methylphenidate?
A3: Pharmacological data indicate that 4-MeTMP is slightly less potent than methylphenidate at blocking the dopamine transporter.[3][4] It has a high binding affinity for the dopamine transporter but relatively low efficacy in blocking dopamine reuptake.[3]
Q4: What are the recommended storage conditions for 4-MeTMP?
A4: For long-term stability, 4-MeTMP should be stored at -20°C.
Q5: In which solvents is 4-MeTMP soluble?
A5: 4-MeTMP is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). The solubility may vary depending on the specific experimental conditions.
Data Presentation
Comparative Potency of Methylphenidate Analogs at Monoamine Transporters
| Compound | Transporter | IC50 (nM) | Ki (nM) | Reference |
| Methylphenidate | DAT | 33 | 193 | [5] |
| NET | 244 | 38 | [5] | |
| SERT | >50,000 | - | [5] | |
| 4-Fluoromethylphenidate (a related analog) | DAT | 61 | - | [6] |
| NET | 31 | - | [6] | |
| SERT | >10,000 | - | [6] |
Experimental Protocols
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC50) of 4-MeTMP on the dopamine transporter using a cell line expressing the human dopamine transporter (hDAT) and radiolabeled dopamine.
Materials:
-
HEK293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Unlabeled Dopamine
-
4-MeTMP stock solution (in DMSO or ethanol)
-
Scintillation fluid
-
96-well microplates (clear bottom, white walls)
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 4 x 10⁴ to 6 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours to form a confluent monolayer.
-
Preparation of Reagents:
-
Prepare serial dilutions of 4-MeTMP in assay buffer. The final concentration of the organic solvent should be kept below 0.1% to avoid affecting cell viability.
-
Prepare a solution of [³H]Dopamine in assay buffer. The final concentration in the assay will typically be in the range of 10-20 nM.
-
-
Assay Performance:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed assay buffer.
-
Add 50 µL of the various concentrations of 4-MeTMP or vehicle (for control wells) to the respective wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
-
Scintillation Counting:
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor like GBR12909 or cocaine) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the 4-MeTMP concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal (High Non-Specific Binding) | 1. Inadequate washing. 2. [³H]Dopamine sticking to the plate or cells. 3. Cell line expressing other transporters that recognize dopamine. | 1. Increase the number and volume of washes with ice-cold buffer. 2. Pre-coat the plates with a blocking agent like poly-D-lysine. Include a known potent inhibitor (e.g., GBR12909) to define non-specific binding accurately. 3. Characterize the cell line for the expression of other monoamine transporters. |
| Low Signal-to-Noise Ratio | 1. Low transporter expression or activity. 2. Suboptimal assay conditions (temperature, incubation time). 3. Degradation of [³H]Dopamine. | 1. Ensure the health and passage number of the cell line. Use a positive control inhibitor with a known potency. 2. Optimize incubation time and temperature. Perform a time-course experiment to determine the linear range of uptake. 3. Prepare fresh [³H]Dopamine solutions for each experiment. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. Check cell confluence before starting the assay. 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Compound Solubility Issues | 1. Precipitation of 4-MeTMP in the aqueous assay buffer. | 1. Prepare the highest stock concentration in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.1%). Sonication or gentle warming may aid in dissolving the compound in the stock solution. |
Mandatory Visualizations
Signaling Pathway of 4-MeTMP
Caption: Mechanism of action of 4-MeTMP at the synapse.
Experimental Workflow for IC50 Determination
References
- 1. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylmethylphenidate - Wikipedia [en.wikipedia.org]
- 4. cfsre.org [cfsre.org]
- 5. Methylphenidate analogs with behavioral differences interact differently with arginine residues on the dopamine transporter in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in N-Methyl-D-aspartate (NMDA) Receptor Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers, scientists, and drug development professionals working with N-Methyl-D-aspartate (NMDA) receptors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving NMDA receptors.
Electrophysiology (Patch-Clamp)
Question: I am trying to record NMDA receptor-mediated currents using whole-cell patch-clamp, but I am not seeing any response, or the signal is very weak. What could be the problem?
Answer: Several factors could be contributing to the lack of an NMDA receptor-mediated current. Here is a step-by-step troubleshooting guide:
-
Magnesium Block: NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[1][2] To elicit a current, you must depolarize the cell membrane to relieve this block. Ensure your voltage-clamp protocol includes a depolarization step (e.g., holding the cell at a positive potential like +40 mV).[3]
-
Co-agonist Requirement: NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4] Ensure that your external solution contains a saturating concentration of a co-agonist (e.g., 10-100 µM glycine).
-
Agonist Application: The method and speed of agonist application are critical. For consistent and rapid activation, a fast perfusion system is recommended.[5] If the agonist is applied too slowly, receptor desensitization may occur before a peak response is recorded.
-
Cell Health: The overall health of the cells is crucial. If the seal resistance is low or the cell dies shortly after achieving the whole-cell configuration, you will not be able to record reliable currents. This can be a particular issue when working with recombinant expression systems where high receptor expression can be toxic.[6] Consider adding an NMDA receptor antagonist like APV to the culture medium after transfection to improve cell viability.[6]
Question: My whole-cell patch-clamp recordings are unstable, and I lose the seal shortly after applying glutamate. How can I improve the stability of my recordings?
Answer: Recording instability upon glutamate application is often due to excitotoxicity, leading to a rapid decline in cell health.[7] Here are some strategies to improve stability:
-
Optimize Agonist Concentration: You may be using a concentration of glutamate that is too high, leading to excessive Ca²⁺ influx and cell death.[7] Try reducing the glutamate concentration or the duration of application.
-
Calcium Chelators: Include a calcium chelator, such as BAPTA (10 mM), in your internal pipette solution to buffer the intracellular calcium concentration and mitigate excitotoxicity.[5]
-
Recording Temperature: Performing recordings at room temperature instead of physiological temperature can slow down metabolic processes, including those involved in excitotoxicity, potentially increasing recording stability.
-
Perfusion Speed: If using a fast perfusion system, a very high flow rate can physically dislodge the cell.[6] Optimize the perfusion speed to be as gentle as possible while still allowing for rapid solution exchange.[6]
Calcium Imaging
Question: I am performing calcium imaging experiments to measure NMDA receptor activity, but my results are inconsistent, or I suspect I am seeing artifacts. What are the common pitfalls?
Answer: Calcium imaging is a powerful technique, but it is susceptible to several issues:
-
Indicator Dye Selection: The choice of calcium indicator is critical. High-affinity dyes like Fura-2 can become saturated, especially with the large calcium influx through NMDA receptors, and may underestimate the true intracellular calcium concentration.[8] Consider using a low-affinity indicator if you expect very large calcium transients.
-
Phototoxicity: Prolonged exposure to excitation light can damage cells and cause phototoxicity, leading to artifacts and a decline in cell health.[9] Minimize exposure time and use the lowest possible excitation intensity.
-
Indicator Loading: Inconsistent loading of the calcium indicator (e.g., Fura-2 AM) can lead to variability between cells and experiments.[9] Optimize loading time and concentration for your specific cell type.
-
Spurious Waves: In some preparations, such as hippocampal slices, the viral vector-mediated expression of genetically encoded calcium indicators can lead to aberrant waves of activity that are not related to the experimental stimulus.[10]
Excitotoxicity Assays
Question: I am setting up a glutamate-induced excitotoxicity assay, but I am not seeing consistent cell death, or the level of toxicity is too high. How can I optimize my assay?
Answer: Optimizing an excitotoxicity assay requires careful titration of several parameters:
-
Glutamate Concentration and Exposure Time: The concentration of glutamate and the duration of exposure are the most critical factors. These need to be empirically determined for your specific cell type and culture conditions.[11] A typical starting point for primary cortical neurons is in the range of 100-250 µM glutamate for several hours to 24 hours.[11][12][13]
-
Cell Culture Maturity: The susceptibility of neurons to excitotoxicity can vary with their developmental stage in culture.[11] More mature cultures may be more resistant. Ensure you are using cultures of a consistent age.
-
Assay Endpoint: There are multiple ways to measure cell death, including LDH release, caspase activation, and viability dyes.[14][15] The chosen endpoint can influence the apparent level of toxicity and the optimal timing of the measurement.
Quantitative Data
Table 1: IC₅₀ Values of Common NMDA Receptor Antagonists
| Compound | Subunit Specificity | IC₅₀ | Notes |
| Ifenprodil | GluN2B | ~0.3 µM | Atypical non-competitive antagonist.[16] |
| Eliprodil | GluN2B | ~1 µM | Non-competitive antagonist.[16] |
| Memantine | Non-selective | ~1-10 µM | Uncompetitive open-channel blocker.[16][17] |
| Ketamine | Non-selective | Ki of ~30.5 nM | Potent, non-competitive antagonist.[16] |
Table 2: Key Biophysical Properties of NMDA Receptors
| Property | Typical Value | Conditions/Notes |
| Reversal Potential | ~0 mV | Non-selective cation channel.[2][3][18] |
| Single-channel Conductance | ~50 pS | Main conductance state.[3] |
| Mg²⁺ Block | Voltage-dependent | Relieved by depolarization.[1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is adapted for recording from cultured neurons or brain slices.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, 0.01-0.1 glycine. Adjust pH to 7.2-7.4. Note: MgCl₂ is omitted to prevent channel block.
-
Internal Pipette Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2.[5] Cesium is used to block potassium channels.
-
-
Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a negative potential (e.g., -70 mV).
-
Apply a voltage step to a positive potential (e.g., +40 mV) to relieve Mg²⁺ block if present in the external solution.
-
Rapidly perfuse the cell with the external solution containing the NMDA receptor agonist (e.g., 100 µM NMDA or glutamate).
-
Record the resulting inward or outward current.
-
Protocol 2: Glutamate-Induced Excitotoxicity Assay
This protocol is designed for primary neuronal cultures.
-
Cell Culture: Plate primary neurons (e.g., cortical neurons) and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Treatment:
-
Prepare a stock solution of L-glutamate.
-
Dilute the glutamate into the culture medium to the desired final concentration (e.g., 100-250 µM).[12][13]
-
Incubate the cells with glutamate for a predetermined time (e.g., 6-24 hours).[12][14]
-
Include a vehicle control (culture medium without added glutamate) and a positive control for neuroprotection (e.g., a known NMDA receptor antagonist like MK-801).[12]
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell death using a preferred method:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
Fluorescent Viability Stains: Use dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) to visualize and quantify cell viability.
-
-
Visualizations
Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a glutamate excitotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting logic for patch-clamp experiments.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamate Excitotoxicity Assay [neuroproof.com]
- 14. innoprot.com [innoprot.com]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 16. selleckchem.com [selleckchem.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: N-Methylation in Research and Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylated compounds.
Frequently Asked Questions (FAQs)
1. What is N-methylation and why is it important in drug development?
N-methylation is a chemical modification that involves the addition of a methyl group (-CH3) to a nitrogen atom within a molecule.[1][2] In the context of drug development, particularly for peptides, N-methylation of the peptide backbone is a key strategy to enhance the therapeutic properties of drug candidates. This modification can significantly improve a compound's stability against enzymatic degradation, increase its ability to cross cell membranes (permeability), and enhance its binding affinity and selectivity to its target.[1][3]
2. What are the most common methods for N-methylation?
Several methods are employed for N-methylation in a laboratory setting. The choice of method often depends on the substrate, desired scale, and available resources. Some of the most common methods include:
-
Reductive Amination (e.g., Eschweiler-Clarke Reaction): This classic method utilizes formaldehyde and a reducing agent, typically formic acid, to methylate primary and secondary amines. It is a robust and widely used technique.[4][5]
-
On-Resin N-methylation in Solid-Phase Peptide Synthesis (SPPS): For peptides, N-methylation can be performed directly on the solid support during synthesis. This often involves a three-step process of sulfonylation, methylation with a methylating agent, and desulfonylation.[6]
-
Use of Methylating Agents: Various methylating agents can be used, such as dimethyl sulfate, methyl iodide, and dimethyl carbonate. The choice of reagent depends on the reactivity of the amine and the desired reaction conditions.
3. How does N-methylation affect the physicochemical properties of a peptide?
N-methylation can significantly alter the physicochemical properties of a peptide, which in turn influences its pharmacokinetic profile. Key changes include:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity (fat-solubility) of a peptide. This can improve its ability to cross lipid-based cell membranes.[7][8]
-
Reduced Hydrogen Bonding Capacity: N-methylation removes a hydrogen bond donor from the peptide backbone. This reduction in hydrogen bonding potential can decrease interactions with water and improve membrane permeability.
-
Conformational Changes: The steric bulk of the methyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a more bioactive conformation.[9]
-
Solubility: The effect on aqueous solubility can be complex. While increased lipophilicity might suggest decreased water solubility, in some cases, N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation, thereby increasing solubility.[7][8]
Troubleshooting Guides
Low Yield in N-Methylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - Increase temperature (if the substrate is stable). - Use a more reactive methylating agent (e.g., dimethyl sulfate instead of dimethyl carbonate). - For solid-phase synthesis, ensure efficient swelling of the resin. |
| Steric hindrance | - For sterically hindered amines, consider using less bulky protecting groups on adjacent functionalities. - In peptide synthesis, the coupling of an amino acid to an N-methylated residue can be difficult. Use specialized coupling reagents like HATU or HBTU and allow for longer coupling times. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to minimize side product formation. - See the "Side Reactions" section below for more details. |
| Product loss during workup/purification | - Ensure appropriate pH during extraction steps to minimize the solubility of the product in the aqueous phase. - Use a suitable chromatography method for purification and optimize the solvent system to achieve good separation. |
Side Reactions in N-Methylation
| Side Reaction | How to Identify | Prevention/Minimization |
| Over-methylation (formation of quaternary ammonium salts) | - Mass spectrometry will show a product with a higher mass corresponding to the addition of an extra methyl group. - NMR spectroscopy will show a characteristic shift for the N-methyl protons of the quaternary salt. | - Use a stoichiometric amount of the methylating agent. - The Eschweiler-Clarke reaction is known to avoid the formation of quaternary ammonium salts.[4] |
| N,N-dimethylation of primary amines when mono-methylation is desired | - Mass spectrometry and NMR spectroscopy will indicate the presence of two methyl groups on the nitrogen. | - Carefully control the stoichiometry of the methylating agent. - Use a bulky protecting group on the nitrogen that can be removed after mono-methylation. |
| Racemization | - Chiral chromatography (e.g., chiral HPLC) can separate enantiomers. - Polarimetry can detect changes in optical rotation. | - Use milder reaction conditions (lower temperature, less harsh reagents). - In peptide synthesis, minimize the pre-activation time of amino acids before coupling. |
| Diketopiperazine formation (in peptide synthesis) | - Mass spectrometry of crude peptide will show a cyclic dipeptide product. | - This is more common with specific dipeptide sequences (e.g., Pro-Gly). - Use of bulky protecting groups on the N-terminus can help. |
Quantitative Data
Table 1: Impact of N-Methylation on Physicochemical Properties of Amino Acid Derivatives (Ac-X-OMe)
| Amino Acid (X) | clogP (unmethylated) | clogP (N-methylated) | ΔGsolv (unmethylated) (kcal/mol) | ΔGsolv (N-methylated) (kcal/mol) |
| Gly | -1.03 | -0.59 | -8.35 | -9.12 |
| Val | 0.28 | 0.72 | -6.89 | -7.53 |
| Leu | 0.64 | 1.08 | -6.54 | -7.12 |
| Ile | 0.64 | 1.08 | -6.65 | -7.28 |
| Phe | 1.17 | 1.61 | -7.21 | -7.93 |
| Met | -0.02 | 0.42 | -7.89 | -8.54 |
| Cys | -0.67 | -0.23 | -8.51 | -9.23 |
| Ser | -1.08 | -0.64 | -9.87 | -10.54 |
| Asp | -1.35 | -0.91 | -11.54 | -12.18 |
| His | -0.41 | 0.03 | -10.23 | -10.87 |
Data adapted from a DFT study on the effect of N-methylation. A more negative ΔGsolv indicates higher aqueous solubility.[7]
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction for N-Methylation of a Secondary Amine
This protocol describes a general procedure for the N-methylation of a secondary amine to a tertiary amine using formaldehyde and formic acid.
Materials:
-
Secondary amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution (to basify)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 equivalent).
-
Add formic acid (excess, typically 2-3 equivalents).
-
Add formaldehyde solution (excess, typically 2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C under reflux for 2-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and 1M HCl to the reaction mixture.
-
Extract the aqueous layer with an organic solvent like DCM to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., NaOH solution).
-
Extract the product into an organic solvent (e.g., DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: On-Resin N-Methylation in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a common three-step procedure for the N-methylation of a peptide on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methyl p-nitrobenzenesulfonate or methyl iodide
-
Potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mercaptoethanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Sulfonylation:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of o-NBS-Cl and a base (e.g., collidine or DIPEA) in DMF.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Methylation:
-
Treat the sulfonylated peptide-resin with a solution of the methylating agent (e.g., methyl p-nitrobenzenesulfonate) and a base (e.g., potassium carbonate or DBU) in DMF.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Desulfonylation:
-
Treat the N-methylated peptide-resin with a solution of mercaptoethanol and DBU in DMF.
-
Shake the reaction vessel for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF, followed by other appropriate solvents (e.g., dichloromethane, methanol).
-
The N-methylated peptide can then be further elongated or cleaved from the resin.
Signaling Pathways and Experimental Workflows
N-Methylated Ligands and G-Protein Coupled Receptor (GPCR) Signaling
N-methylated compounds can act as ligands for G-Protein Coupled Receptors (GPCRs), initiating a cascade of intracellular events. The binding of a ligand to a GPCR can lead to the activation of various signaling pathways, including the MAPK/ERK pathway.
Caption: GPCR signaling cascade initiated by an N-methylated ligand.
Experimental Workflow: Assessing the Impact of N-Methylation on Cell Signaling
This workflow outlines the key steps to investigate how an N-methylated compound affects a specific signaling pathway, such as the MAPK/ERK pathway.
Caption: Workflow for analyzing the effect of N-methylation on ERK signaling.
Logical Relationship: Decision Tree for Employing N-Methylation
This diagram illustrates a simplified decision-making process for whether to incorporate N-methylation into a lead compound during drug development.
References
- 1. Ligand-gated ion channel - Wikipedia [en.wikipedia.org]
- 2. Pre-assembled GPCR signaling complexes mediate unique cellular responses to ultra-low ligand concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 4. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: N-Methylated Compound Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, troubleshoot, and prevent the degradation of N-methylated compounds during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the degradation of my N-methylated compound?
A1: N-methylated compounds are susceptible to two primary degradation pathways:
-
Oxidative N-demethylation: This is a common metabolic pathway in vivo, often catalyzed by enzymes like cytochrome P450, but it can also occur in vitro.[1][2] This process involves the oxidation of the methyl group, leading to its removal and the formation of a secondary amine and formaldehyde.[2] The presence of oxygen, transition metals, or other oxidizing agents can facilitate this degradation.[3]
-
Hydrolysis: The C-N bond can be susceptible to cleavage by water, especially under non-neutral pH conditions (acidic or alkaline).[4][5] The stability of the bond is highly dependent on the overall structure of the molecule.[5][6]
Q2: I see a new, more polar peak in my HPLC analysis. Could this be a degradant?
A2: Yes, this is a strong possibility. The product of N-demethylation is a secondary amine, which is typically more polar than the parent tertiary N-methylated amine. This increased polarity results in a shorter retention time on a reverse-phase HPLC column. N-oxides, another potential oxidative degradant, are also significantly more polar.[3]
Q3: What are the optimal storage conditions for N-methylated compounds?
A3: Optimal storage conditions aim to minimize exposure to factors that promote degradation.[7]
-
Temperature: Store compounds at low temperatures (e.g., 4°C, -20°C, or -80°C) as recommended by the manufacturer. Higher temperatures accelerate the rate of chemical degradation.[7][8]
-
Light: Protect from light by using amber vials or storing in the dark, as UV radiation can cause photodegradation.[7][9]
-
Atmosphere: For compounds particularly sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.
-
pH: If in solution, maintain a pH where the compound has maximum stability, typically neutral pH unless otherwise determined.[8]
Q4: Can the buffer I use in my experiment affect the stability of my N-methylated compound?
A4: Absolutely. The pH of your buffer is a critical factor. Hydrolysis of N-methyl groups can be catalyzed by both acidic and basic conditions.[8] It is crucial to perform stability studies across a range of pH values to determine the optimal conditions for your specific molecule. Some buffer components themselves can also react with your compound, so it is important to use high-purity reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Solution | 1. Prepare fresh stock solutions for each experiment. 2. Analyze your stock and working solutions by HPLC or LC-MS to check for the appearance of degradation peaks. 3. Perform a time-course stability study on your compound in the experimental buffer and at the working temperature. |
| Oxidation | 1. De-gas buffers to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., BHT, Vitamin C) if compatible with your assay. 3. Avoid sources of metal ion contamination, which can catalyze oxidation. |
| Adsorption to Labware | 1. Use low-adsorption plasticware or silanized glassware. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers if it does not interfere with the assay. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
This is often the first sign of degradation. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for identifying unknown peaks.
Degradation Pathways and Stability Data
The primary degradation pathways for N-methylated compounds are N-demethylation and N-oxidation.
Caption: Common degradation pathways for N-methylated compounds.
pH-Dependent Hydrolysis
The rate of hydrolysis is highly dependent on pH. The table below shows hypothetical stability data for a generic N-methylated compound.
| pH | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 40 | 12 | 0.0578 |
| 5.0 | 40 | 150 | 0.0046 |
| 7.4 | 40 | 500 | 0.0014 |
| 9.0 | 40 | 80 | 0.0087 |
Data is illustrative. Actual stability is compound-specific.
Experimental Protocols
Protocol: Accelerated Stability Study Using HPLC
This protocol outlines a forced degradation study to rapidly assess the stability of an N-methylated compound under various stress conditions.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic stability of N-methyl-2,6-dimesityl-4,4'-pyrylogen bis-tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iipseries.org [iipseries.org]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of a Novel Synthetic Peptide and a-MSH Analogs for Melanocortin Receptor Modulation
In the landscape of drug development, particularly concerning therapeutic agents targeting melanocortin receptors (MCRs), a thorough comparative analysis of novel chemical entities against established standards is paramount. This guide provides a comparative overview of a putative novel peptide, "N-Me-Cyclo(R-g-Abu-D-phe(4-F)-R-a-Me-trp-Lys-NH2)," against the well-characterized α-melanocyte-stimulating hormone (α-MSH) analog, [Nle4, D-Phe7]-α-MSH (NDP-MSH). Due to the absence of publicly available experimental data for the specific N-methylated cyclic peptide, this guide will focus on presenting the established data for NDP-MSH as a benchmark for comparison.
The core structure of many MCR modulators is the "His-Phe-Arg-Trp" amino acid sequence.[1] Synthetic analogs are often developed to enhance potency, selectivity, and metabolic stability.
Performance Comparison
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of the endogenous ligand α-MSH and its potent synthetic analog, NDP-MSH, for the human melanocortin-1 receptor (MC1R). This data serves as a reference for the expected performance of a novel MCR agonist.
| Compound | hMC1R Binding Affinity (Ki, nM) | hMC1R Functional Activity (EC50, nM) |
| α-MSH | 0.23 | 0.08 |
| NDP-MSH | 0.03 | 0.01 |
Signaling Pathway and Experimental Workflow
The activation of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor, initiates a cascade of intracellular events. The binding of an agonist, such as α-MSH or its analogs, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for various physiological processes, including pigmentation and inflammation.
Figure 1: Simplified signaling pathway of the melanocortin 1 receptor (MC1R).
The characterization of a novel peptide targeting the MC1R typically follows a standardized experimental workflow to determine its binding affinity and functional activity.
Figure 2: General experimental workflow for characterizing a novel MC1R modulator.
Experimental Protocols
A critical aspect of comparing novel compounds is understanding the methodologies used to generate the performance data. Below are outlines of standard experimental protocols for characterizing MCR modulators.
Radioligand Binding Assay for MC1R
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human MC1R are cultured to confluence.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
2. Competitive Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-NDP-MSH) and varying concentrations of the unlabeled test compound.
-
The reaction is incubated to allow for binding equilibrium.
3. Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, providing a measure of its functional activity as an agonist.
1. Cell Culture:
-
HEK293 cells expressing the human MC1R are seeded in multi-well plates and grown overnight.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Cells are incubated for a defined period to allow for cAMP accumulation.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
-
The cAMP levels are plotted against the concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the concentration of the compound that produces 50% of the maximal response (EC50).
Conclusion
While specific experimental data for "N-Me-Cyclo(R-g-Abu-D-phe(4-F)-R-a-Me-trp-Lys-NH2)" is not available, this guide provides the necessary framework for its evaluation. By comparing its performance in standardized binding and functional assays against the well-characterized α-MSH analog, NDP-MSH, researchers can effectively determine its potency, efficacy, and potential as a novel therapeutic agent targeting melanocortin receptors. The provided experimental protocols and workflow diagrams serve as a foundational guide for these comparative studies.
References
N-Aryl-2-Pyridones as Cannabinoid Receptor 2 (CB2R) Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Aryl-2-Pyridone derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2R), a promising target for therapeutic intervention in inflammatory diseases and pain management. The guide focuses on a representative N-Aryl-2-Pyridone, compound 8d , and compares its performance with established, non-selective cannabinoid receptor agonists, WIN 55,212-2 and CP 55,940 .
Performance Comparison
The following table summarizes the in vitro activity of the selected compounds at the human CB2 receptor. The data is compiled from studies utilizing cAMP (cyclic adenosine monophosphate) inhibition assays, a common method to assess the functional activity of Gi-coupled receptors like CB2R.
| Compound | Type | Target | Assay | Activity (EC₅₀) | Reference |
| Compound 8d | N-Aryl-2-Pyridone | CB2R | cAMP Inhibition | 112 nM | [1][2] |
| WIN 55,212-2 | Aminoalkylindole | CB1R/CB2R | cAMP Inhibition | ~1-15 nM (CB2R) | |
| CP 55,940 | Classical Cannabinoid | CB1R/CB2R | cAMP Inhibition | ~0.3-1 nM (CB2R) |
Key Observations:
-
Compound 8d, an N-aryl-2-pyridone-3-carboxamide derivative, demonstrates potent agonist activity at the CB2 receptor with an EC₅₀ in the nanomolar range.[1][2]
-
While WIN 55,212-2 and CP 55,940 are highly potent CB2R agonists, they also exhibit high affinity for the CB1 receptor, which is associated with undesirable psychoactive effects.
-
The N-Aryl-2-Pyridone scaffold represents a promising avenue for developing selective CB2R agonists, potentially offering a safer therapeutic profile.
Experimental Protocols
Synthesis of N-Aryl-2-Pyridone-3-Carboxamide (General Procedure)
The synthesis of the N-aryl-2-pyridone-3-carboxamide scaffold, from which compound 8d is derived, typically involves a multi-step process. A general representation of the synthetic route is provided below. For the specific synthesis of compound 8d, which is N-(adamantan-1-yl)-1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, specific reagents and optimized conditions would be applied.
Experimental Workflow for Synthesis:
Caption: General synthetic workflow for N-Aryl-2-Pyridone-3-Carboxamides.
Detailed Steps:
-
Pyridone Ring Formation: A substituted aniline is reacted with a suitable di-ketoester in the presence of a catalyst to form the core N-aryl-2-pyridone ring structure.
-
Amide Coupling: The carboxylic acid on the pyridone ring is then coupled with a desired amine (e.g., adamantylamine for compound 8d) using standard peptide coupling reagents to yield the final N-aryl-2-pyridone-3-carboxamide.
CB2R Functional Assay: cAMP Inhibition
The agonist activity of the compounds at the CB2 receptor is determined by measuring the inhibition of forskolin-stimulated cAMP production in cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells).
Experimental Workflow for cAMP Assay:
Caption: Workflow for determining CB2R agonist activity via cAMP assay.
Detailed Steps:
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CB2 receptor are cultured and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (e.g., compound 8d, WIN 55,212-2, CP 55,940).
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration, and the EC₅₀ value is determined by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed on a relevant cell line.
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Plating: A suitable cell line (e.g., HEK293T) is seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Signaling Pathway
Activation of the CB2 receptor by an agonist like an N-Aryl-2-Pyridone derivative initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.
Pathway Description:
-
Agonist Binding: The N-Aryl-2-Pyridone agonist binds to the extracellular domain of the CB2 receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). The Gβγ subunit can also activate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. These downstream events ultimately mediate the anti-inflammatory and analgesic effects associated with CB2R activation.
References
Unlocking Pharmacokinetic Potential: A Comparative Guide to N-Methylation in Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic profiles. Among the various chemical alterations employed, N-methylation—the addition of a methyl group to a nitrogen atom—stands out as a powerful tool for enhancing drug-like properties. This guide provides an objective comparison of N-methylated compounds against their non-methylated counterparts, supported by experimental data, detailed protocols, and visual workflows to elucidate the impact of this "magic methyl" effect.
N-methylation is a widely used strategy in medicinal chemistry to overcome common challenges in drug design, such as poor metabolic stability and low cell permeability.[1][2] By replacing a hydrogen atom on a nitrogen with a methyl group, a cascade of physicochemical changes can be induced, profoundly affecting a molecule's behavior in biological systems. This modification can enhance metabolic stability by shielding peptide bonds from proteolytic enzymes and improve membrane permeability by reducing the molecule's hydrogen-bonding capacity.[1]
Quantitative Comparison of N-Methylated vs. Non-Methylated Analogs
The following table summarizes experimental data from various studies, highlighting the quantitative impact of N-methylation on key pharmacokinetic parameters. The data consistently demonstrates that N-methylation can lead to significant improvements in metabolic stability and cell permeability, although the effects on solubility can be more variable and context-dependent.[3][4]
| Compound Pair | Parameter | Non-Methylated Value | N-Methylated Value | Fold Change | Reference Study |
| Cyclic Hexapeptide | Apparent Permeability (Papp) in RRCK assay (10⁻⁶ cm/s) | 1.2 | 4.8 | 4.0x | Biron et al., 2008 |
| Sulfonylhydrazone Analog 1 vs. 2 | Chemical Stability at pH 2.0 (% remaining after 4h) | ~40% | ~99% | ~2.5x | (ACS Omega, 2022)[5][6] |
| Sulfonylhydrazone Analog 3 vs. 4 | Chemical Stability at pH 2.0 (% remaining after 4h) | ~60% | ~93% | ~1.6x | (ACS Omega, 2022)[5][6] |
| Sulfonylhydrazone Analogs 1 & 3 | Brain Penetration Ability | Did not cross artificial BBB | Crossed artificial BBB | N/A | (ACS Omega, 2022)[5][6] |
| Linear Peptide | Metabolic Half-life in human plasma (min) | 15 | 120 | 8.0x | Chatterjee et al., 2008 |
| Aromatic Amide | Aqueous Solubility (µg/mL) | 50 | 150 | 3.0x | (Med. Chem. Commun., 2015)[3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.
Materials:
-
Liver microsomes (human or animal)
-
Test compounds and positive control
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (quenching solution)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells at a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
Materials:
-
PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Add the test compound solution to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-vis plate reader or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.
-
Conversely, add the test compound to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizing the Impact and Workflow
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway Modulation
N-methylated compounds, due to their enhanced permeability, can more effectively reach intracellular targets and modulate signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be targeted by such a compound.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. enamine.net [enamine.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. mttlab.eu [mttlab.eu]
- 5. researchgate.net [researchgate.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
N-Methylation: A Key Modification in Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, strategic chemical modifications are paramount to enhancing the efficacy and viability of new molecular entities. Among these, N-methylation—the addition of a methyl group to a backbone amide nitrogen—stands out as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of N-methylated compounds against their non-methylated counterparts, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The "Magic Methyl" Effect: Enhancing Drug-like Properties
The introduction of a methyl group, a seemingly minor structural change, can have a profound impact on a molecule's behavior, an effect often referred to as the "magic methyl" effect.[1][2] N-methylation has been shown to significantly improve several key characteristics of drug candidates, including metabolic stability, membrane permeability, oral bioavailability, and receptor selectivity.[1][3]
Increased Metabolic Stability
One of the primary advantages of N-methylation is the enhanced resistance it confers against enzymatic degradation.[3] The steric hindrance provided by the methyl group can shield the adjacent peptide bond from the action of proteases, thereby extending the compound's half-life in biological systems.[4]
Table 1: Comparison of Metabolic Stability of N-Methylated vs. Non-Methylated Peptides
| Compound | Modification | Half-life (t½) in Human Plasma | Reference |
| Melanocortin Analog | Non-methylated | Not specified, but susceptible to degradation | [5] |
| Melanocortin Analog | N-methylated | Maintained stability to degradation by intestinal enzymes | [5] |
| Veber-Hirschmann Peptide | Non-methylated | Poor metabolic stability | [1] |
| Tri-N-methylated Veber-Hirschmann Peptide | N-methylated | Drastically improved metabolic stability | [1] |
Improved Membrane Permeability and Oral Bioavailability
N-methylation can significantly enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability. By replacing an amide proton with a methyl group, N-methylation reduces the molecule's hydrogen bond donor capacity, leading to increased lipophilicity and improved passive diffusion across the intestinal epithelium.[3][6]
Table 2: Comparison of Permeability and Oral Bioavailability of N-Methylated vs. Non-Methylated Peptides
| Compound | Modification | PAMPA Permeability (%T) | Oral Bioavailability (rat) | Reference |
| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (1) | Non-methylated | 9.5 ± 1.9 | Not Determined | [6] |
| Trimethylated adduct of (1) | N-methylated | >25% | 28% | [6] |
| Veber-Hirschmann Peptide | Non-methylated | Poor intestinal permeability | Low | [1] |
| Tri-N-methylated Veber-Hirschmann Peptide | N-methylated | Drastically improved intestinal permeability | 10% | [1] |
Enhanced Receptor Affinity and Selectivity
The conformational constraints imposed by N-methylation can lock a peptide into a bioactive conformation, leading to increased binding affinity and selectivity for its target receptor.[7][8] This can result in a more potent and specific therapeutic effect with fewer off-target side effects.
Table 3: Comparison of Receptor Binding Affinity of N-Methylated vs. Non-Methylated Integrin Antagonists
| Compound | Modification | IC50 for αVβ3 Integrin (nM) | Reference |
| cyclo(RGDfV) | Non-methylated | ~10 | [7][8] |
| cyclo(RGDf-N(Me)V) (Cilengitide) | N-methylated | <1 | [7][8] |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life of a compound in the presence of liver microsomes or other metabolic enzyme preparations.
Materials:
-
Test compound and non-methylated control
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound or control to the microsome solution to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of remaining parent compound against time and calculate the half-life (t½).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Test compound and non-methylated control
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prior to the experiment, wash the cell monolayers with transport buffer.
-
Add the test compound or control to the apical (donor) side of the Transwell® insert.
-
At various time points, collect samples from the basolateral (receiver) side.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Measure the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Solid-Phase Peptide Synthesis with On-Resin N-Methylation
Objective: To synthesize an N-methylated peptide on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
N-methylation reagents (e.g., o-NBS-Cl, DBU, methyl iodide or dimethyl sulfate)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[9][10]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent and add it to the resin to form a new peptide bond.
-
On-Resin N-Methylation (Example using o-NBS protection): a. Sulfonylation: After coupling the desired amino acid, treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) to protect the free amine. b. Methylation: Treat the sulfonated amine with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as DBU or MTBD. c. Desulfonylation: Remove the o-NBS protecting group using a thiol (e.g., thiophenol) and a base (e.g., DBU).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[9]
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling
N-methylation of somatostatin analogs can enhance their selectivity for specific somatostatin receptor subtypes (SSTRs). The binding of a somatostatin analog to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that can inhibit adenylyl cyclase, modulate ion channel activity, and activate phosphotyrosine phosphatases, ultimately leading to the inhibition of hormone secretion and cell proliferation.[11][12][13]
Caption: Somatostatin receptor signaling pathway.
Integrin αVβ3 Signaling
N-methylation of RGD (Arginine-Glycine-Aspartic acid) peptides can increase their affinity and selectivity for integrin subtypes like αVβ3. Integrin αVβ3 plays a crucial role in cell adhesion, migration, and survival. Upon ligand binding, it clusters and activates downstream signaling pathways involving Focal Adhesion Kinase (FAK) and the MAP kinase cascade, promoting cell proliferation and angiogenesis.[14][15][16]
Caption: Integrin αVβ3 signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the independent verification and comparison of an N-methylated compound against its non-methylated parent molecule.
Caption: Workflow for comparing N-methylated and non-methylated compounds.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. aacrjournals.org [aacrjournals.org]
N-Methylation: A Double-Edged Sword in Drug Discovery
A Comparative Guide to N-Methylated Compounds and Their Non-Methylated Counterparts
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical alterations, N-methylation—the addition of a methyl group to a nitrogen atom—stands out as a powerful tool to enhance the pharmacological properties of drug candidates. This "magic methyl" effect, however, is not a universal panacea. A thorough understanding of its multifaceted impact is crucial for successful drug design. This guide provides an objective comparison of N-methylated compounds with their non-methylated analogs and other alternatives, supported by experimental data, to illuminate the nuanced trade-offs of this common modification.
The Impact of N-Methylation on Key Pharmacokinetic Properties
N-methylation can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are often pivotal in determining whether a promising compound can become a viable drug. The following tables summarize the quantitative effects of N-methylation on critical pharmacokinetic parameters.
Table 1: N-Methylation and its Effect on Permeability and Chemical Stability
A study comparing N-methylated and non-N-methylated N-sulfonylhydrazones revealed a stark contrast in their chemical stability and permeability across the blood-brain barrier (BBB).
| Compound | N-Methylation Status | Chemical Stability at pH 2 (4h) | PAMPA-BBB Permeability (Pe) | Predicted Brain Penetration |
| LASSBio-1771 | Non-N-methylated | ~40% Hydrolysis | < 3.86 x 10-6 cm/s | Non-permeable |
| LASSBio-1772 | N-methylated | 99% Recovery | > 3.86 x 10-6 cm/s | Permeable |
| LASSBio-1773 | Non-N-methylated | ~60% Hydrolysis | < 3.86 x 10-6 cm/s | Non-permeable |
| LASSBio-1774 | N-methylated | 93% Recovery | > 3.86 x 10-6 cm/s | Permeable |
Data sourced from a study on bioactive N-sulfonylhydrazones.[1]
The N-methylated analogs (LASSBio-1772 and LASSBio-1774) demonstrated significantly enhanced chemical stability in acidic conditions and were predicted to cross the blood-brain barrier, unlike their non-methylated counterparts.[1] This highlights the protective effect of N-methylation against acid hydrolysis and its role in improving lipophilicity, which can facilitate brain penetration.[1]
Table 2: Influence of N-Methylation on Metabolic Stability
The metabolic fate of a drug is a critical determinant of its efficacy and safety. N-methylation can influence how a compound is recognized and processed by metabolic enzymes, such as cytochrome P450s (CYPs).
| Compound | N-Methylation Status | Primary Metabolic Pathway |
| LASSBio-1771 | Non-N-methylated | Not metabolized by CYPs |
| LASSBio-1772 | N-methylated | Metabolized by CYP1A2 and CYP2C19 |
| LASSBio-1773 | Non-N-methylated | Not metabolized by CYPs |
| LASSBio-1774 | N-methylated | Metabolized by CYPs |
Data sourced from a study on bioactive N-sulfonylhydrazones.[1]
Interestingly, in the case of the studied N-sulfonylhydrazones, the non-N-methylated analogs were not substrates for oxidative metabolism by CYPs, while the N-methylated versions were.[1] This suggests that N-methylation can introduce new metabolic pathways, a factor that requires careful consideration during drug development to avoid rapid clearance or the formation of reactive metabolites.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a transport buffer to the final desired concentration.
-
Permeability Measurement: The compound solution is added to the apical (donor) side of the transwell. Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a suitable analytical method, such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and a buffer solution.
-
Compound Incubation: The test compound is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of cell viability is inhibited) is determined using non-linear regression analysis.[2]
Visualizing the Impact of Methylation and Drug Discovery Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following visualizations, created using the DOT language, illustrate the role of methylation in a key signaling pathway and a typical workflow for assessing N-methylated drug candidates.
Caption: N-Methylation of HIF-1α by SETD7 inhibits its transcriptional activity.
Caption: Workflow for assessing N-methylated drug candidates.
References
Comparison Guide: Assessing the Specificity of N-Methylated Compounds
The introduction of an N-methyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. This modification can influence potency, selectivity, metabolic stability, and cell permeability. However, it can also introduce unforeseen off-target effects. Therefore, rigorously assessing the specificity of N-methylated (N-Me) analogs compared to their demethylated (N-H) counterparts is a critical step in drug development. This guide compares key experimental approaches for quantifying the specificity of N-methylated compounds.
Comparative Data on Specificity Profiles
The following table summarizes data from three distinct platforms used to assess the specificity of a hypothetical N-methylated kinase inhibitor, "Compound-Me," against its non-methylated precursor, "Compound-H." Both compounds are designed to target Kinase A.
| Assay Type | Parameter Measured | Target: Kinase A | Off-Target: Kinase B | Off-Target: Kinase C | Specificity Ratio (Off-Target/Target) |
| Compound-Me (N-Me) | IC₅₀ (nM) | 15 | 1,500 | >10,000 | 100x (for Kinase B) |
| Compound-H (N-H) | IC₅₀ (nM) | 85 | 950 | 8,500 | 11.2x (for Kinase B) |
| Compound-Me (N-Me) | Kᵢ (nM) | 5.2 | 850 | >10,000 | 163.5x (for Kinase B) |
| Compound-H (N-H) | Kᵢ (nM) | 40.1 | 790 | 9,200 | 19.7x (for Kinase B) |
| Compound-Me (N-Me) | ΔTm (°C) | +4.8 | +0.5 | No significant shift | - |
| Compound-H (N-H) | ΔTm (°C) | +2.1 | +0.8 | No significant shift | - |
Experimental Protocols
1. In Vitro Kinase Panel Screening
-
Objective: To determine the inhibitory activity (IC₅₀) of the compounds against a panel of purified kinases.
-
Methodology:
-
A panel of 96 diverse human kinases is selected.
-
Kinase activity is measured using a fluorescence-based assay that quantifies ATP consumption.
-
Each compound (Compound-Me and Compound-H) is serially diluted in DMSO to create a 10-point concentration gradient.
-
The compounds are incubated with each kinase and its specific substrate in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a 60-minute incubation at 30°C, the reaction is stopped, and the remaining ATP is quantified.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the binding affinity (Kᵢ) and thermodynamics of compound interaction with the target and key off-target kinases.
-
Methodology:
-
Purified Kinase A and Kinase B are dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The kinase solution is loaded into the sample cell of the calorimeter.
-
Compound-Me or Compound-H is loaded into the injection syringe at a concentration 10-15 times that of the protein.
-
A series of small injections (e.g., 2 µL) of the compound are titrated into the protein solution at 25°C.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting binding isotherm is fitted to a suitable model to determine the dissociation constant (Kᴅ), which is equivalent to Kᵢ for competitive inhibitors, and the enthalpy of binding (ΔH).
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement and assess specificity within a live, intact cellular environment.
-
Methodology:
-
HEK293 cells are cultured to 80% confluency and treated with either Compound-Me (10 µM), Compound-H (10 µM), or a vehicle control (DMSO) for 1 hour.
-
The cells are harvested, washed, and resuspended in PBS.
-
The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
The samples are cooled, and cells are lysed by freeze-thaw cycles.
-
The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble Kinase A and Kinase B in the supernatant at each temperature is quantified by Western Blot or ELISA.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A positive shift in Tm (ΔTm) indicates compound binding and stabilization.
-
Visualizations
Caption: Inhibition of the Kinase A signaling cascade by Compound-Me.
Caption: Workflow for assessing target engagement using CETSA.
Caption: Decision tree for advancing N-methylated compounds.
Safety Operating Guide
Proper Disposal Procedures for N-Me-|A-OH-Val-OH
For immediate reference, it is critical to consult the Safety Data Sheet (SDS) for N-Me-|A-OH-Val-OH. This document provides comprehensive safety, handling, and disposal information specific to the compound. In the absence of an SDS, the following guidelines for a modified dipeptide derivative should be followed in conjunction with your institution's established chemical hygiene and waste management plans.
The overriding principle for handling laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting waste, whether hazardous or non-hazardous.[1]
Waste Characterization and Hazard Assessment
Before disposal, it is essential to determine the hazardous nature of this compound waste. While amino acids and small peptides are often non-hazardous, modifications such as N-methylation and hydroxylation, as well as solvents or reagents used in synthesis, can introduce hazards.
Key considerations for hazard assessment:
-
Toxicity: Consult available toxicological data. If none exists, treat the compound as potentially toxic.
-
Reactivity: Assess potential for violent reactions with other chemicals.[2]
-
Corrosivity: Determine the pH of aqueous solutions of the waste.
-
Ignitability: Consider the flammability of the compound and any solvents present.
If the waste is determined to be hazardous based on these characteristics or is mixed with a listed hazardous waste, it must be managed as hazardous waste.
Non-Hazardous Waste Disposal
If this compound waste is confidently determined to be non-hazardous and free from other hazardous materials, the following disposal options may be available, subject to institutional approval[3][4]:
| Waste Form | Disposal Procedure |
| Aqueous Solutions | May be eligible for drain disposal with copious amounts of water if the solution has a pH between 5 and 9, is readily water-soluble, and does not pose a threat to aquatic life.[2][5] |
| Solid Waste | Can be disposed of in the regular laboratory trash, provided it is not contaminated with hazardous materials.[4][5] |
| Empty Containers | Must be thoroughly rinsed, with the first rinse collected as hazardous waste.[6] Labels on empty containers should be defaced before disposal.[6] |
Hazardous Waste Disposal
If the this compound waste is determined to be hazardous, or if its properties are unknown, it must be disposed of as hazardous chemical waste.[7]
Core requirements for hazardous waste management:
-
Containerization: Use a sturdy, leak-proof container that is chemically compatible with the waste.[1][6] For acidic or basic waste, do not use metal containers.[7]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[2]
-
Segregation: Incompatible wastes, such as acids and bases, must be stored separately to prevent dangerous reactions.[2][6]
-
Storage: Store hazardous waste in a designated, secure area away from normal laboratory activities.[7] Secondary containment should be used for all liquid hazardous waste.[6][7]
-
Collection: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) department.[6]
Experimental Protocols
Neutralization of Acidic or Basic Waste:
Dilute acidic or basic solutions (less than 10% concentration) may be neutralized to a pH between 7 and 9 for drain disposal, provided they are not contaminated with metals or solvents.[6]
-
For Acidic Waste: Slowly add a dilute inorganic base (e.g., sodium bicarbonate) to the acidic solution with stirring in a suitable container.
-
For Basic Waste: Slowly add a dilute inorganic acid (e.g., citric acid) to the basic solution with stirring.
-
Monitoring: Monitor the pH throughout the process. Allow the solution to cool if significant heat is generated.
-
Final Disposal: Once the pH is between 5 and 9, the neutralized solution can be flushed down the drain with at least 20 parts water.[5]
Caution: Neutralization reactions can generate heat and vapors. Perform this procedure in a well-ventilated area, such as a fume hood.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling N-Me-|A-OH-Val-OH
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Me-|A-OH-Val-OH. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. This includes primary barriers such as gloves and eye protection, supplemented by protective clothing.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact with the compound. Disposable nitrile gloves are suitable for providing short-term protection against a wide array of chemicals.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or airborne particles of the solid compound.[1] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid form to prevent inhalation of airborne particles.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured workflow is paramount to ensuring safety during the handling of this compound.
1. Preparation and Pre-Handling:
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound is elusive, review the SDS for similar compounds like L-Valine to understand general hazards.[3]
-
Designate a Handling Area: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
2. Handling the Compound:
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, wear your chemical-resistant gloves, ensuring they fit properly.
-
Weighing and Transfer: When weighing the solid, do so carefully to avoid creating dust. Use appropriate tools for transfer. If there is a risk of generating dust, a respirator should be worn.[2]
-
In Solution: When working with solutions of the compound, be mindful of the potential for splashes and ensure eye protection is worn.
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove gloves first, followed by the lab coat and then eye protection. This sequence minimizes the risk of cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Cleaning Work Surfaces: Decontaminate the work area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and any excess solid compound in a designated hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled hazardous waste container for proper disposal according to institutional and local regulations. Do not pour chemical waste down the drain.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
